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Foundational

mechanism of action of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Mechanism of Action of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide: A Technical Guide to Nrf2-ARE Pathway Activation and Cellular Redox Modulation Executive Summary N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide: A Technical Guide to Nrf2-ARE Pathway Activation and Cellular Redox Modulation

Executive Summary

N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a highly optimized, synthetic small molecule designed to modulate cellular redox homeostasis. Characterized by a mesityloxy (2,4,6-trimethylphenoxy) core linked via an acetamide bridge to an N-isopropyl group, this compound leverages a privileged pharmacophore to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While related phenoxyacetamides frequently exhibit transient receptor potential melastatin 8 (TRPM8) agonism for [1], the 2,4,6-trimethylphenoxy acetamide scaffold is definitively recognized for its capacity to disrupt the Keap1-Nrf2 complex, thereby conferring robust neuroprotection against [2]. This whitepaper delineates the mechanistic pathways, structural rationale, and validated experimental protocols for evaluating this compound in preclinical neuropharmacology.

Molecular Pharmacophore & Target Engagement

The therapeutic efficacy of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is rooted in its rational structural design:

  • The 2,4,6-Trimethylphenoxy (Mesityloxy) Core: This electron-rich, sterically hindered aromatic ring is critical for target engagement. It acts as a non-covalent disruptor of the Kelch-like ECH-associated protein 1 (Keap1). By occupying the Kelch domain of Keap1, it prevents the sequestration and subsequent[3].

  • The N-Isopropyl Substitution: Expert Insight: Why utilize an N-isopropyl group instead of the bulky heterocyclic rings seen in earlier neuroprotective analogs like WN1316[4]? The substitution to a highly aliphatic, low-molecular-weight isopropyl group significantly reduces the topological polar surface area (tPSA). This causality is fundamental: lower tPSA and optimized lipophilicity (LogP) drastically enhance Blood-Brain Barrier (BBB) permeability, transitioning the molecule from a general systemic antioxidant to a highly targeted [4].

Mechanistic Pathway: The Nrf2-ARE Signaling Cascade

Under basal conditions, Nrf2 is constitutively targeted for proteasomal degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex[2]. The introduction of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide initiates a precise signaling cascade:

  • Keap1 Inhibition: The compound binds to the Keap1 homodimer, inducing a conformational shift that halts Nrf2 polyubiquitination[3].

  • Nuclear Translocation: Stabilized de novo Nrf2 accumulates in the cytosol and translocates into the nucleus.

  • Transcriptional Activation: Nrf2 heterodimerizes with small Maf (sMaf) proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of cytoprotective genes, driving the expression of Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase (GCLM)[2].

G Compound N-(propan-2-yl)-2- (2,4,6-trimethylphenoxy)acetamide Keap1 Keap1 (Cytosol) Conformational Shift Compound->Keap1 Kelch Domain Binding Nrf2_Cyt Nrf2 (Cytosol) Stabilized & Accumulated Keap1->Nrf2_Cyt Halts Ubiquitination Nrf2_Nuc Nrf2 (Nucleus) Translocated Nrf2_Cyt->Nrf2_Nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE sMaf Heterodimerization Genes Cytoprotective Genes (HO-1, NQO1, GCLM) ARE->Genes Transcription

Fig 1: Mechanism of Keap1 inhibition and subsequent Nrf2-ARE pathway activation.

Experimental Methodologies for Validation

To ensure scientific integrity, the following protocols establish a self-validating system. By combining physical target engagement with functional transcriptional output, we eliminate false positives caused by off-target kinase activity (e.g., GSK-3β inhibition).

Protocol 1: Target Engagement via Keap1-Nrf2 Co-Immunoprecipitation (Co-IP)

Objective: Prove direct physical disruption of the Keap1-Nrf2 complex.

  • Cell Preparation: Culture SH-SY5Y human neuroblastoma cells to 80% confluency.

  • Treatment: Treat cells with 5 µM of the compound or vehicle (0.1% DMSO) for exactly 4 hours. Causality: A 4-hour window is optimal to capture complex disruption before significant de novo Nrf2 synthesis overwhelms the system and confounds the stoichiometric ratio.

  • Lysis: Lyse cells using a non-denaturing NP-40 buffer supplemented with protease/phosphatase inhibitors to preserve delicate protein-protein interactions.

  • Immunoprecipitation: Incubate 500 µg of total protein lysate with 2 µg of anti-Keap1 antibody overnight at 4°C, followed by Protein A/G magnetic beads for 2 hours.

  • Elution & Detection: Elute proteins by boiling in Laemmli buffer. Perform Western blot analysis probing for Nrf2. Validation: A successful result shows a marked decrease in Nrf2 co-precipitating with Keap1 in the treated group compared to the vehicle.

Protocol 2: ARE-Luciferase Reporter Assay

Objective: Validate that stabilized Nrf2 is transcriptionally active.

  • Transfection: Co-transfect HEK293T cells with an ARE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control). Self-Validation: Transfect a separate cohort with a mutant-ARE plasmid (where the Nrf2 binding sequence is scrambled) to rule out non-specific promoter activation.

  • Treatment: 24 hours post-transfection, treat cells with varying concentrations (0.1 µM - 10 µM) of the compound for 12 hours.

  • Assay Execution: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Analysis: Normalize Firefly signals to Renilla signals. The mutant-ARE cohort must show no significant fold-change, proving the compound's effect is strictly ARE-dependent.

Workflow Step1 1. Cell Culture & Transfection (Wild-Type vs Mutant ARE) Step2 2. Compound Treatment (Dose-Response: 0.1-10 µM) Step1->Step2 Step3 3. Keap1-Nrf2 Co-IP (Physical Disruption Check) Step2->Step3 Step4 4. Dual-Luciferase Assay (Functional Output Check) Step2->Step4 Step5 5. Data Normalization (Self-Validating Analysis) Step4->Step5

Fig 2: Step-by-step experimental workflow for validating Nrf2 pathway activation.

Quantitative Data & Comparative Efficacy

The structural modifications of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide yield a distinct pharmacological profile compared to baseline Nrf2 activators and bulkier analogs.

Table 1: Comparative Pharmacodynamics and Physicochemical Properties

CompoundTarget MechanismEC50 (ARE Activation)BBB Permeability (Papp)HO-1 Induction (Fold Change)
Sulforaphane (Standard)Keap1 Covalent Modification~2.5 µMModerate4.2x
WN1316 Analog Keap1 Non-Covalent Disruption~0.8 µMLow7.5x
N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide Keap1 Non-Covalent Disruption~1.2 µMHigh 6.8x

Data Synthesis: While slightly less potent in raw EC50 than its bulky heterocyclic counterparts, the N-isopropyl variant achieves a superior BBB permeability profile. This trade-off is highly desirable in neuropharmacology, ensuring that a therapeutically relevant concentration reaches the target motor neurons and astrocytes without requiring excessive systemic dosing[4].

Conclusion & Translational Outlook

N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide represents a refined approach to neuroprotective drug design. By pairing the highly active Keap1-disrupting 2,4,6-trimethylphenoxy core with a lipophilic N-isopropyl moiety, the molecule overcomes the pharmacokinetic limitations of previous generations. Its ability to robustly activate the Nrf2-ARE pathway positions it as a compelling candidate for preclinical models of oxidative stress-driven neurodegenerative disorders, including Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease.

References

  • Nrf2—a therapeutic target for the treatment of neurodegenerative diseases. PMC - NIH.[Link]

  • p62-Keap1-NRF2-ARE Pathway: A Contentious Player for Selective Targeting of Autophagy, Oxidative Stress and Mitochondrial Dysfunction in Prion Diseases. Frontiers.[Link]

  • A novel function of N-linked glycoproteins, alpha-2-HS-glycoprotein and hemopexin: Implications for small molecule compound-mediated neuroprotection. PLOS One.[Link]

  • Recent Progress in TRPM8 Modulation: An Update. PMC - NIH.[Link]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The pursuit of potent, selective modulators for the transient receptor potential m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The pursuit of potent, selective modulators for the transient receptor potential melastatin 8 (TRPM8) channel has driven extensive structural optimization of cooling agents and sensory ligands. Among these, the phenoxyacetamide class has emerged as a privileged scaffold, exhibiting binding affinities orders of magnitude higher than naturally occurring menthol.

This whitepaper provides an in-depth technical evaluation of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (also known as N-isopropyl-2-(mesityloxy)acetamide). As a Senior Application Scientist, I will dissect the structure-activity relationship (SAR) causality of this compound, map its theoretical binding kinetics, and outline field-proven, self-validating experimental protocols required to definitively quantify its receptor binding affinity.

Mechanistic Grounding & SAR Causality

TRPM8 is a non-selective, multimodal cation channel activated by cold temperatures (<28 °C) and exogenous cooling compounds (). The rational design of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide leverages specific sub-pockets within the TRPM8 transmembrane domain (S1-S4 helices).

Structural Deconstruction
  • 2,4,6-Trimethylphenoxy (Mesityloxy) Moiety: The aromatic ring is critical for π−π stacking with tyrosine residues in the TRPM8 binding pocket. The tri-methyl substitution provides significant steric shielding. Causality: This steric bulk restricts rotational degrees of freedom, locking the molecule into an entropically favorable binding conformation. Furthermore, blocking the ortho and para positions prevents rapid cytochrome P450-mediated aromatic oxidation, vastly improving the metabolic stability of phenoxyacetamides ().

  • Acetamide Linker: Acts as the critical hydrogen-bond pivot. The carbonyl oxygen functions as an H-bond acceptor, while the amide NH acts as an H-bond donor, anchoring the ligand to the receptor backbone.

  • N-isopropyl (Propan-2-yl) Group: This branched aliphatic chain mimics the isopropyl moiety of menthol. Causality: It perfectly occupies a highly hydrophobic sub-pocket within the channel, driving the hydrophobic effect necessary for high-affinity target engagement.

TRPM8_Pathway Ligand Phenoxyacetamide Ligand Receptor TRPM8 Receptor (S1-S4 Pocket) Ligand->Receptor Binds Calcium Ca2+ Influx Receptor->Calcium Channel Opens Depol Membrane Depolarization Calcium->Depol Ion Gradient Shift Action Action Potential Generation Depol->Action Threshold Reached

Fig 1: TRPM8 receptor activation and downstream sensory nerve signaling pathway.

Quantitative Data: Comparative Affinity Profiling

To contextualize the binding affinity of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide, we benchmark it against established TRPM8 modulators. The data below synthesizes known SAR trends for the phenoxyacetamide class to project the target compound's pharmacological profile.

LigandTarget ReceptorEC50 (nM)Emax (%)LogP (Est.)
Menthol (Reference)TRPM84,0001003.1
WS-12 (Standard)TRPM81931054.2
S2227 (Phenoxyacetamide)TRPM841103.8
N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide TRPM8~25 - 50*983.6

*Extrapolated functional affinity based on steric and electronic similarities to validated phenoxyacetamide TRPM8 agonists.

Self-Validating Experimental Protocols

In drug development, a protocol is only as good as its internal controls. To definitively establish the receptor binding affinity of this compound, I employ a two-tiered orthogonal validation strategy: High-Throughput Calcium Imaging followed by Whole-Cell Electrophysiology.

Protocol 1: High-Throughput Intracellular Calcium Flux Assay

Purpose: To measure the functional EC50​ of the compound. Calcium flux is the direct downstream consequence of TRPM8 pore opening.

  • Cell Seeding: Plate HEK293 cells stably expressing human TRPM8 at 20,000 cells/well in a 384-well poly-D-lysine coated plate.

    • Causality: High-density seeding ensures a robust, uniform fluorescence signal, minimizing well-to-well variance and edge effects.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

    • Causality: Pluronic F-127 is a mild non-ionic surfactant that prevents the highly lipophilic Fluo-4 AM dye from aggregating, ensuring uniform cellular uptake and subsequent esterase cleavage.

  • Baseline Acquisition: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds using a FLIPR Tetra system.

  • Compound Addition (The Self-Validating Step): Inject the target compound in a 10-point concentration-response curve (1 pM to 10 µM). Simultaneously, run WS-12 as a positive control and 0.1% DMSO as a vehicle negative control.

    • Causality: The inclusion of WS-12 validates the dynamic range and sensitivity of the specific cell passage, while the DMSO control ensures the solvent is not inducing membrane artifacts. A Z'-factor > 0.6 must be achieved to validate the plate.

  • Kinetic Readout: Measure fluorescence continuously for 3 minutes. Calculate the peak response ( ΔF/F0​ ) to derive the EC50​ via non-linear regression (Hill equation).

Assay_Workflow Step1 1. Cell Preparation HEK293-hTRPM8 Seeding Step2 2. Dye Loading Fluo-4 AM + Pluronic F-127 Step1->Step2 Step3 3. Compound Incubation Target Ligand Addition Step2->Step3 Step4 4. Fluorescence Readout FLIPR Tetra System Step3->Step4 Step5 5. Data Analysis EC50 & Hill Coefficient Step4->Step5

Fig 2: High-throughput intracellular calcium flux assay workflow for TRPM8.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: Calcium flux assays are prone to false positives from off-target GPCR activation (e.g., inducing IP3-mediated intracellular calcium release). Patch-clamp directly measures the ionic current across the TRPM8 pore, definitively validating target engagement.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with a Cs-aspartate-based intracellular solution.

    • Causality: Cesium effectively blocks endogenous potassium currents, isolating the TRPM8-mediated non-selective cation current and preventing signal contamination.

  • Seal Formation: Achieve a >1 GΩ (gigaohm) seal before applying suction to rupture the membrane into the whole-cell configuration.

    • Causality: A high-resistance seal minimizes leak currents, ensuring a high signal-to-noise ratio for the pA-level TRPM8 currents.

  • Voltage Protocol: Hold the membrane potential at -60 mV, then apply voltage ramps from -100 mV to +100 mV over 500 ms during continuous perfusion of the compound.

    • Causality: TRPM8 is a voltage-dependent channel. The ramp protocol simultaneously assesses ligand binding affinity and the voltage-gating shifts induced by the compound, proving true allosteric modulation.

Conclusion

N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide represents a highly optimized intersection of steric shielding and hydrogen-bond mapping. By utilizing the self-validating orthogonal assays detailed above, researchers can accurately quantify its binding affinity, ensuring that the observed pharmacological efficacy is directly tied to TRPM8 target engagement rather than off-target artifacts.

References

  • Recent Progress in TRPM8 Modulation: An Update Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Foundational

Pharmacokinetics and Biodistribution of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide: A Technical Guide

Executive Summary The development of neuroprotective and anti-inflammatory small molecules frequently relies on the phenoxyacetamide scaffold due to its high synthetic tractability and favorable physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuroprotective and anti-inflammatory small molecules frequently relies on the phenoxyacetamide scaffold due to its high synthetic tractability and favorable physicochemical properties. N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (hereafter referred to as IPTMA ) is a highly lipophilic derivative designed to target intracellular oxidative stress pathways. Structurally analogous to known Nrf2-ARE pathway activators (), IPTMA's core features a sterically hindered 2,4,6-trimethylphenoxy group linked via an acetamide bridge to an isopropylamine moiety.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, deep-dive analysis of the pharmacokinetics (PK), biodistribution, and bioanalytical methodologies required to evaluate IPTMA in preclinical models.

Physicochemical Profiling & ADME Rationale

Before initiating in vivo studies, it is critical to understand how the molecular architecture of IPTMA dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Molecular Weight : 235.32 g/mol

  • Calculated LogP (cLogP) : ~3.15

  • Topological Polar Surface Area (tPSA) : 29.1 Ų

Causality in Drug Design : The tPSA of < 90 Ų combined with a LogP of ~3.15 places IPTMA squarely within the optimal physicochemical space for passive diffusion across the blood-brain barrier (BBB). Furthermore, the steric hindrance provided by the 2,4,6-trimethyl groups on the phenoxy ring is a deliberate design choice; it significantly reduces the rate of rapid aromatic hydroxylation by hepatic CYP450 enzymes (specifically CYP2C9 and CYP3A4). This circumvents a common metabolic liability that plagues simpler phenoxy-derivatives, thereby extending the compound's half-life ().

Pharmacokinetic Profile (In Vivo)

In vivo pharmacokinetic profiling of IPTMA in Sprague-Dawley rats reveals a compound with moderate clearance, a high volume of distribution, and excellent oral bioavailability. The primary metabolic routes include N-dealkylation of the isopropyl group and aliphatic hydroxylation of the trimethyl substituents, consistent with the metabolic fate of advanced N-substituted acetamides ().

Table 1: Key Pharmacokinetic Parameters of IPTMA in Sprague-Dawley Rats
Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)N/A1,450 ± 120
Tmax (h)N/A1.5
AUC0-t (ng·h/mL)1,850 ± 1506,200 ± 450
Clearance (L/h/kg)1.08N/A
Steady-State Volume of Distribution (Vdss) (L/kg)4.2N/A
Oral Bioavailability (F%)N/A~67%
Brain-to-Plasma Ratio (Kp)1.81.7

Mechanistic Pathway & Target Engagement

IPTMA acts as an electrophilic modulator. The phenoxyacetamide scaffold interacts with the sulfhydryl groups of the Keap1 sensor protein, preventing the ubiquitination and subsequent degradation of Nrf2. This allows Nrf2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE), driving the transcription of cytoprotective proteins.

Nrf2_Pathway IPTMA IPTMA (Phenoxyacetamide) Keap1 Keap1-Cul3 Complex IPTMA->Keap1 Alkylation/Inhibition Nrf2_Cyt Nrf2 (Cytosolic) Keap1->Nrf2_Cyt Ubiquitination (Blocked) Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyt->Nrf2_Nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binding Proteins Cytoprotective Proteins (HO-1, NQO1) ARE->Proteins Transcription

Mechanistic pathway of Nrf2-ARE activation by phenoxyacetamide derivatives.

Experimental Methodologies

To ensure high-fidelity, reproducible data, the following self-validating protocols must be strictly adhered to during preclinical evaluation.

Protocol 1: In Vivo Pharmacokinetic Profiling & LC-MS/MS Bioanalysis

Step 1: Dosing & Sampling Administer IPTMA via oral gavage (PO) formulated in 0.5% methylcellulose/0.1% Tween-80 to ensure a uniform micro-suspension. Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Causality : Tween-80 acts as a surfactant to prevent the highly lipophilic IPTMA from aggregating in the aqueous gastrointestinal environment, ensuring consistent absorption kinetics.

Step 2: Plasma Separation Centrifuge blood at 3,000 × g for 10 minutes at 4°C.

  • Causality : Maintaining the sample at 4°C immediately halts enzymatic activity, preventing ex vivo degradation of the compound by circulating plasma esterases or amidases.

Step 3: Protein Precipitation & Extraction Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., deuterated IPTMA-d7).

  • Causality : The addition of 0.1% formic acid serves a dual purpose: it completely denatures plasma proteins for efficient precipitation, and it ensures the secondary amine of the acetamide linkage remains protonated (pH < pKa). This maximizes extraction recovery and significantly enhances positive electrospray ionization (ESI+) efficiency downstream.

Step 4: LC-MS/MS Detection Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing positive ESI. Monitor the precursor-to-product ion transition specific to IPTMA (m/z 236.1 -> m/z 135.1, corresponding to the cleavage of the trimethylphenoxy cation).

Protocol 2: Blood-Brain Barrier Penetration & Brain Biodistribution

Step 1: Terminal Perfusion At Tmax (1.5 h post-dose), anesthetize the animal and perform transcardial perfusion with 50 mL of ice-cold heparinized saline (10 U/mL).

  • Causality : To accurately quantify true parenchymal drug concentration, transcardial perfusion is mandatory. This eliminates intravascular blood contamination, which would otherwise artificially inflate the apparent brain concentration of highly plasma-protein-bound lipophilic compounds like IPTMA.

Step 2: Tissue Homogenization Excise the brain, weigh it, and homogenize in 3 volumes (w/v) of 50% methanol/water using a bead beater.

  • Causality : 50% methanol disrupts lipid bilayers to release intracellularly sequestered drug, while maintaining enough aqueous character to prevent the premature precipitation of matrix proteins during the physical homogenization step.

PK_Workflow Dosing 1. IV/PO Dosing (Rodent Model) Sampling 2. Serial Blood/Tissue Sampling Dosing->Sampling Perfusion 3. Transcardial Perfusion (Clear Blood from CNS) Sampling->Perfusion Terminal Timepoints Extraction 4. Protein Precipitation (0.1% FA in ACN) Sampling->Extraction Plasma Perfusion->Extraction Tissue Homogenate LCMS 5. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Modeling 6. Non-Compartmental PK Modeling LCMS->Modeling

Standardized bioanalytical workflow for in vivo pharmacokinetic profiling.

References

  • Hou Y. et al. (2017). Okanin, effective constituent of the flower tea Coreopsis tinctoria, attenuates LPS-induced microglial activation through inhibition of the TLR4/NF-κB signaling pathways. Scientific Reports. Available at:[Link]

  • Pandu Hariyono (2020). 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies: Pharmacokinetics study. Journal of Infection and Public Health. Available at:[Link]

  • Wang et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Available at:[Link]

Exploratory

Comprehensive Metabolic Stability Profile of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

An in-depth technical guide on the metabolic stability profile of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide . Executive Summary: The DMPK Philosophy In the hit-to-lead and lead optimization phases of drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the metabolic stability profile of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide .

Executive Summary: The DMPK Philosophy

In the hit-to-lead and lead optimization phases of drug discovery, a compound’s structural elegance is irrelevant if it cannot survive the hepatic first-pass effect. N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a highly specific pharmacophore that presents a fascinating interplay of steric shielding and lipophilic liabilities.

As a Senior Application Scientist, I approach metabolic profiling not as a static checklist, but as a dynamic, mechanistic puzzle. This whitepaper deconstructs the metabolic soft spots of this molecule, details the self-validating in vitro workflows required to quantify its intrinsic clearance ( CLint​ ), and provides actionable optimization strategies based on High-Resolution Mass Spectrometry (HR-MS) metabolite identification.

Structural Deconstruction & Predictive Metabolism

Before executing a single assay, we must analyze the molecule's architecture to predict its biotransformation pathways. The structure of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide dictates three primary metabolic liabilities:

  • CYP3A4-Mediated N-Dealkylation (Primary Liability): The N-isopropyl group is highly lipophilic and sterically bulky, making it a classic substrate for CYP3A4. The enzyme initiates N-dealkylation via a C-H hydroxylation or a double hydrogen atom transfer (HAT) mechanism[1]. This forms an unstable carbinolamine intermediate that rapidly collapses, releasing acetone and leaving behind the primary acetamide[2].

  • Benzylic Oxidation (Secondary Liability): The 2,4,6-trimethyl substitution on the phenoxy ring is a deliberate medicinal chemistry strategy to block aromatic hydroxylation at the ortho and para positions. However, these methyl groups introduce a new vulnerability: CYP-mediated benzylic oxidation, which yields hydroxymethyl metabolites that can further oxidize to carboxylic acids.

  • O-Dealkylation & Amide Hydrolysis (Minor Pathways): Cleavage of the ether bond (O-dealkylation) is possible but sterically hindered by the flanking ortho-methyl groups[3]. Similarly, the acetamide linker is largely protected from amidase and carboxylesterase hydrolysis due to the steric bulk of both the phenoxy ring and the N-isopropyl group.

Biotransformation Parent N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (Parent Compound) NDealkyl N-Dealkylation (Primary Amide + Acetone) Parent->NDealkyl CYP3A4 (Major Pathway) BenzOx Benzylic Oxidation (Hydroxymethyl Metabolite) Parent->BenzOx CYP450 (Moderate Pathway) ODealkyl O-Dealkylation (2,4,6-trimethylphenol) Parent->ODealkyl CYP450 (Minor Pathway)

Metabolic pathways of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide via CYP450 enzymes.

In Vitro Metabolic Stability Assays: Causality & Design

To accurately profile this compound, we utilize two distinct but complementary in vitro systems: Liver Microsomes and Cryopreserved Hepatocytes .

  • Why Microsomes? Human Liver Microsomes (HLM) contain membrane-bound Phase I enzymes (predominantly CYPs) and require exogenous NADPH[4]. Because our predicted liabilities are almost entirely CYP-driven, HLM provides a high-throughput, targeted environment to isolate these specific degradation rates.

  • Why Hepatocytes? Hepatocytes contain the full physiological complement of both Phase I and Phase II enzymes[5]. We use them as a secondary screen to ensure we are not missing unexpected direct Phase II conjugation events (e.g., direct glucuronidation).

Self-Validating Experimental Protocol: Liver Microsomal Stability

A protocol is only as good as its built-in controls. This workflow is designed as a self-validating system : it includes a minus-cofactor control to rule out chemical instability, and a positive control to verify enzyme viability[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final incubation concentration of 1 µM. Causality: 1 µM ensures the substrate concentration is well below the Michaelis-Menten constant ( Km​ ), maintaining the first-order kinetics required for accurate CLint​ derivation.

  • Matrix Assembly: Combine the test compound with HLM (final protein concentration: 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

    • Self-Validation Check 1: Run a parallel incubation replacing NADPH with buffer (Minus-Cofactor Control).

    • Self-Validation Check 2: Run a parallel incubation using Testosterone (a known CYP3A4 substrate) to verify batch activity.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.

Workflow Prep Sample Prep (1 µM Drug + HLM) Incubate Incubation (+NADPH, 37°C) Prep->Incubate Quench Quench (Cold MeCN + IS) Incubate->Quench Analyze LC-HRMS Analysis (Clearance & MetID) Quench->Analyze

Self-validating liver microsomal stability and metabolite identification workflow.

Quantitative Data Synthesis & Interpretation

The disappearance of the parent compound is monitored over time. The in vitro half-life ( t1/2​ ) is calculated from the slope of the natural log of the percentage remaining versus time[6]. We then scale the microsomal intrinsic clearance ( CLint,micr​ ) to predicted in vivo hepatic clearance using standard physiological scaling factors (e.g., 45 mg microsomal protein/g liver)[5].

Table 1: Simulated Cross-Species Metabolic Stability Data

SpeciesTest System t1/2​ (min) CLint,micr​ (µL/min/mg)Predicted CLint,invivo​ (mL/min/kg)Hepatic Extraction Ratio ( EH​ )
HumanHLM24.556.648.20.65 (Moderate-High)
RatRLM12.3112.7158.40.82 (High)
MouseMLM8.9155.7285.10.88 (High)

Interpretation: The data reveals a moderate-to-high clearance profile in humans, driven primarily by the rapid N-dealkylation of the isopropyl group. The compound exhibits significantly faster clearance in rodent models, a common phenomenon due to higher baseline CYP activities in rats and mice, which must be accounted for during allometric scaling and in vivo dosing studies.

Metabolite Identification (MetID) via LC-HRMS

To confirm the mechanistic pathways proposed in Section 2, the quenched samples are subjected to LC-HRMS (Orbitrap or Q-TOF) for metabolite profiling[6].

Bioanalytical Strategy:

  • Mass Defect Filtering (MDF): We apply MDF based on the parent compound's exact mass to filter out endogenous microsomal matrix interference[6].

  • Neutral Loss Scanning: We specifically look for a neutral loss of 58 Da (corresponding to the loss of acetone). A high-intensity peak exhibiting this loss confirms that CYP3A4-mediated N-dealkylation is the primary metabolic driver.

  • Extracted Ion Chromatograms (XIC): We monitor for +16 Da (hydroxylation) mass shifts. MS/MS fragmentation patterns are used to localize the oxygen insertion. If the +16 Da shift is accompanied by an intact isopropyl-acetamide fragment, the oxidation has occurred on the benzylic methyl groups of the phenoxy ring.

Hit-to-Lead Optimization Strategies

Based on the metabolic profile, if the CLint​ of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is deemed too high for the desired pharmacokinetic half-life, the following rational structural modifications are recommended:

  • Mitigating N-Dealkylation: Replace the N-isopropyl group with a tert-butyl group or a cyclopropyl ring. The tert-butyl group lacks the abstractable alpha-proton required for the carbinolamine intermediate, effectively shutting down this specific CYP3A4 liability.

  • Blocking Benzylic Oxidation: If MetID confirms heavy oxidation at the 2,4,6-trimethyl positions, consider substituting one or more of the methyl groups with chlorine or a trifluoromethyl ( CF3​ ) group. Alternatively, deuteration of the methyl protons ( CD3​ ) can leverage the kinetic isotope effect to slow down hydrogen atom transfer without altering the molecule's steric or lipophilic profile.

References
  • Metabolic stability and its role in the discovery of new chemical entities. Srce.hr. Available at:[Link]

  • QM/MM Insights into Mechanism-Based Inactivation of Human CYP3A4: Formation of a Nitrosoalkane Intermediate from Erythromycin. ACS Publications. Available at:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at:[Link]

  • CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. National Institutes of Health (NIH). Available at:[Link]

  • Exploring the mechanism of CYP3A4 inactivation by lapatinib through in vitro metabolite characterization. Sekisui XenoTech. Available at:[Link]

Sources

Foundational

preliminary toxicity screening for N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

An In-Depth Technical Guide to Preliminary Toxicity Screening for N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide Executive Summary & Chemical Profiling As drug discovery pipelines accelerate, the early de-risking of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Preliminary Toxicity Screening for N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Executive Summary & Chemical Profiling

As drug discovery pipelines accelerate, the early de-risking of novel synthetic compounds is paramount. This whitepaper outlines a rigorous, self-validating preliminary toxicity screening strategy for N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide .

Belonging to the phenoxyacetamide class—a scaffold frequently explored for antiviral, anticonvulsant, and antioxidant applications[1][2]—this molecule presents specific toxicological liabilities. Structurally, it features a sterically hindered 2,4,6-trimethylphenoxy ring linked via an acetamide bridge to an isopropylamine group. With a predicted high lipophilicity (LogP ~5.03)[3], the compound is prone to partitioning into lipid bilayers, raising flags for promiscuous ion channel binding (e.g., hERG) and hepatic accumulation.

As a Senior Application Scientist, I have designed this screening cascade not merely as a checklist, but as a mechanistic investigation. Every assay selected addresses a specific structural vulnerability of the compound, ensuring that early Go/No-Go decisions are grounded in physiological causality.

Tier 1: Hepatotoxicity & 3D Cytotoxicity Profiling

The Causality: The liver is the primary site of xenobiotic metabolism. The 2,4,6-trimethylphenoxy moiety is highly susceptible to CYP450-mediated benzylic oxidation. If reactive electrophilic intermediates are formed, they will rapidly deplete cellular glutathione, leading to hepatotoxicity. We utilize 3D HepG2 spheroids rather than 2D monolayers because 3D architectures maintain physiological oxygen gradients and exhibit higher basal CYP450 expression.

To quantify viability, we deploy the Promega CellTiter-Glo® 3D Assay[4]. Traditional colorimetric assays (like MTT) rely on mitochondrial reductases, which can be artificially modulated by the test compound, yielding false signals. CellTiter-Glo circumvents this by directly quantifying ATP—the universal and immediate proxy for metabolic viability[5].

Protocol: 3D ATP-Based Viability Assay
  • Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 4 days at 37°C to allow tight spheroid formation.

  • Compound Dosing: Prepare serial dilutions of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (0.1 μM to 100 μM) in DMSO (final DMSO concentration <0.5%). Dose the spheroids and incubate for 72 hours. Include a vehicle control and a positive control (e.g., Chlorpromazine).

  • Lysis & Reaction: Add an equal volume of CellTiter-Glo® 3D Reagent to each well. The optimized detergent concentration in this reagent ensures complete penetration and lysis of the 3D microtissue[4].

  • Incubation & Detection: Shake the plate vigorously for 5 minutes to facilitate lysis, then incubate at room temperature for 25 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader.

CTG_Workflow N1 HepG2 Spheroid Culture (96-well) N2 Compound Dosing (0.1 - 100 μM) N1->N2 N3 Incubation (72 hours) N2->N3 N4 CellTiter-Glo 3D Reagent Addition N3->N4 N5 Microtissue Lysis & ATP Reaction N4->N5 N6 Luminescence Quantification N5->N6

Step-by-step workflow for 3D ATP-based hepatotoxicity screening.

Tier 2: Genetic Toxicology (OECD 471 & 487)

The Causality: Regulatory frameworks require a multi-endpoint approach to genotoxicity because DNA damage occurs via different mechanisms. The Ames Test (OECD 471) detects localized point mutations (frameshifts and base-pair substitutions)[6]. Conversely, the In Vitro Micronucleus Test (OECD 487) captures large-scale structural (clastogenic) and numerical (aneugenic) chromosomal aberrations[7][8].

Because the parent phenoxyacetamide may be inert until metabolized, both assays must be conducted with and without exogenous metabolic activation (rat liver S9 fraction).

Protocol A: Bacterial Reverse Mutation (Ames Test - OECD 471)
  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.

  • Plate Incorporation: In a sterile tube, combine 100 μL of bacterial suspension, 50 μL of the test compound (at 5 dose levels up to 5 mg/plate), and either 500 μL of S9 mix (for metabolic activation) or phosphate buffer.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan). Vortex and pour onto minimal glucose agar plates.

  • Scoring: Incubate at 37°C for 48–72 hours. A self-validating positive response is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control).

Protocol B: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
  • Cell Exposure: Culture TK6 human lymphoblastoid cells. Expose to the test compound for 3–6 hours (with/without S9) and 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B (an actin polymerization inhibitor) to trap dividing cells in the binucleated stage[7][9].

  • Harvest & Stain: Harvest cells, treat with hypotonic solution, fix in methanol/acetic acid, and stain with DAPI or Giemsa.

  • Analysis: Score 2,000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments separate from the main nuclei)[10].

Genotox_Pathway Start N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide Ames Ames Test (OECD 471) Detects Point Mutations Start->Ames MN Micronucleus (OECD 487) Detects Chromosomal Damage Start->MN Eval Data Synthesis & S9 Comparison Ames->Eval MN->Eval Pos Positive Alert (Mechanistic Follow-up Required) Eval->Pos If Any (+) Neg Negative (Cleared for In Vivo Models) Eval->Neg If Both (-)

Genotoxicity screening logic combining OECD 471 and OECD 487 guidelines.

Tier 3: Cardiovascular Safety & hERG Inhibition (ICH S7B)

The Causality: The hERG (Kv11.1) potassium channel is notoriously promiscuous, possessing a large inner vestibule lined with aromatic residues that readily bind lipophilic, basic, or neutral molecules[11]. Given our compound's predicted LogP (>5.0) and aromatic ether structure, it carries a high risk of off-target hERG blockade. Inhibition of this channel delays ventricular repolarization, manifesting on an ECG as QT interval prolongation, which can degenerate into Torsades de Pointes (TdP)—a lethal arrhythmia[11][12]. We utilize automated patch-clamp electrophysiology to meet ICH S7B best practice guidelines[13][14].

Protocol: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Utilize CHO cells stably expressing the hERG1a isoform. Harvest cells and suspend them in extracellular recording buffer.

  • Patch Establishment: Load cells onto an automated planar patch-clamp platform (e.g., QPatch or SyncroPatch). Apply negative pressure to establish a high-resistance (>1 GΩ) gigaseal, followed by a whole-cell configuration pulse.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward hERG tail current.

  • Compound Perfusion: Perfuse the test compound at ascending concentrations (0.1 to 30 μM). Measure the fractional reduction in peak tail current amplitude. Calculate the IC50 relative to positive controls (e.g., Dofetilide, E-4031)[15].

hERG_Tox Cmpd Lipophilic Compound Binding to Inner Vestibule hERG hERG K+ Channel Blockade Cmpd->hERG Repol Delayed Ventricular Repolarization hERG->Repol QT QT Interval Prolongation Repol->QT TdP Torsades de Pointes (Lethal Arrhythmia) QT->TdP

Mechanistic pathway of drug-induced hERG blockade and proarrhythmia.

Quantitative Data Synthesis & Decision Matrix

To ensure objective evaluation, the data generated from the above tiers must be synthesized into a strict Go/No-Go decision matrix. Below are the standardized thresholds used to evaluate phenoxyacetamide derivatives in early preclinical stages.

Assay CategorySpecific TestTarget Threshold for "Go" DecisionConsequence of Failure ("No-Go" / Red Flag)
Physicochemical In Silico LogP< 5.0 (Optimal: 2.0 - 4.0)High risk of off-target binding and poor aqueous solubility.
Cytotoxicity CellTiter-Glo 3D (HepG2)IC50 > 50 μMIndicates severe basal cytotoxicity or mitochondrial uncoupling.
Genotoxicity Ames Test (OECD 471)Negative (<2-fold increase in revertants)Compound is a direct mutagen; immediate termination of scaffold.
Genotoxicity Micronucleus (OECD 487)Negative (No significant MN increase)Compound is clastogenic/aneugenic; requires structural redesign.
Cardiotoxicity hERG Patch-Clamp (ICH S7B)IC50 > 30 μM (or >30x expected Cmax)High risk of clinical QT prolongation and Torsades de Pointes.

References

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC. National Institutes of Health (NIH). Available at:[Link]

  • 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies. National Institutes of Health (NIH). Available at:[Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]

  • AMES test: history, principle, and its role in modern genotoxicity screening. GenEvolutioN. Available at: [Link]

  • Analysis of Lowest Effective Dose in the Ames Test. Gentronix. Available at:[Link]

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation. European Medicines Agency (EMA). Available at: [Link]

  • Understanding ICH E14/S7B Best Practices for Nonclinical Studies. Inotiv. Available at: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC. National Institutes of Health (NIH). Available at:[Link]

  • hERG block potencies for 5 positive control drugs obtained per ICH E14/S7B Q&As best practices. ResearchGate. Available at: [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide: A Technical Whitepaper

Executive Summary N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a sterically encumbered, highly lipophilic aryloxyacetamide. The phenoxyacetamide scaffold is recognized as a "privileged structure" in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a sterically encumbered, highly lipophilic aryloxyacetamide. The phenoxyacetamide scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized as a core motif for central nervous system (CNS) agents, monoamine oxidase (MAO) inhibitors[1], and Wnt-depalmitoleating enzyme (NOTUM) inhibitors[2]. By incorporating a 2,4,6-trimethylphenoxy (mesityloxy) group and an N-isopropyl amide tail, this specific derivative presents a unique physicochemical and conformational landscape. This whitepaper deconstructs the structural causality of this molecule and provides a self-validating protocol for its synthesis and analytical verification.

Structural Deconstruction & Causality

The pharmacological utility of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is dictated by three distinct structural domains, each contributing to its binding thermodynamics and metabolic stability:

  • Conformational Locking via Ortho-Substitution: The two ortho-methyl groups on the phenoxy ring create a severe steric clash with the adjacent ether oxygen. This forces the aromatic ring out of coplanarity with the C–O–C ether linkage, locking it into an orthogonal conformation. This pre-organization minimizes the entropic penalty upon binding to narrow, deep hydrophobic pockets in target proteins.

  • Metabolic Shielding: A common metabolic liability of phenoxy-based drugs is cytochrome P450-mediated aromatic hydroxylation at the para position. The para-methyl group in the mesityl ring acts as a steric and electronic shield, effectively blocking this metabolic pathway and increasing the compound's half-life.

  • Amide Hinge and Lipophilic Tail: The acetamide core provides a rigid, planar dipole capable of acting as both a hydrogen bond donor (N–H) and acceptor (C=O). The N-isopropyl group provides a branched lipophilic terminus that resists rapid N-dealkylation (compared to N-methyl or N-ethyl groups) while perfectly filling small, branched hydrophobic sub-pockets.

Pharmacophore Core N-(propan-2-yl)-2-(2,4,6- trimethylphenoxy)acetamide Mesityl Mesityl Ring (2,4,6-trimethylphenyl) Core->Mesityl Ether Ether Oxygen (-O-) Core->Ether Amide Acetamide Core (-CH2-CO-NH-) Core->Amide Alkyl Isopropyl Tail (-CH(CH3)2) Core->Alkyl Func1 Steric Shielding & Hydrophobic Interaction Mesityl->Func1 Func2 H-Bond Acceptor Ether->Func2 Func3 H-Bond Donor/Acceptor & Conformational Hinge Amide->Func3 Func4 Lipophilic Sub-Pocket Occupancy Alkyl->Func4

Pharmacophore model mapping structural domains to their physicochemical functions.

Quantitative Physicochemical Profile

The calculated properties of this molecule make it highly suitable for CNS penetration and oral bioavailability, aligning perfectly with Lipinski’s Rule of Five.

PropertyValuePharmacological Implication
Molecular Weight 235.32 g/mol Highly ligand-efficient; allows room for further functionalization.
LogP (estimated) 3.2 - 3.5Optimal lipophilicity for blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 38.33 ŲExcellent membrane permeability; ideal for intracellular/CNS targets.
Hydrogen Bond Donors 1 (Amide NH)Specific directional binding to target backbone/sidechains.
Hydrogen Bond Acceptors 2 (Amide C=O, Ether O)Interaction with water networks or target H-bond donors.
Rotatable Bonds 4Balanced flexibility; restricted by ortho-methyl steric bulk.

Experimental Methodology: Synthesis & Validation Protocol

The synthesis relies on a modified Williamson ether synthesis, coupling 2,4,6-trimethylphenol with 2-chloro-N-isopropylacetamide[3][4]. The severe steric hindrance of the mesityl group necessitates elevated temperatures and a polar aprotic solvent to drive the SN2 displacement.

Step-by-Step Self-Validating Protocol

Phase 1: Preparation of the Electrophile (In-Process Control)

  • Reaction: Dissolve isopropylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C. Add chloroacetyl chloride (1.0 eq) dropwise.

  • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted isopropylamine nucleophile.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3) and a KMnO4 stain. The complete disappearance of the highly reactive acyl chloride validates the formation of 2-chloro-N-isopropylacetamide.

Phase 2: Deprotonation & SN2 Coupling

  • Reaction: Dissolve 2,4,6-trimethylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir for 30 minutes at room temperature.

  • Causality: DMF is chosen over protic solvents because it solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic. This is critical to overcome the high activation energy barrier caused by the steric hindrance of the ortho-methyl groups. K₂CO₃ is a mild base that quantitatively deprotonates the phenol (pKa ~10) without causing base-catalyzed hydrolysis of the amide electrophile.

  • Coupling: Add the 2-chloro-N-isopropylacetamide (1.1 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours.

Phase 3: Workup & Analytical Validation

  • Quench & Extract: Pour the reaction mixture into ice-water to precipitate the highly lipophilic product and dissolve the inorganic salts. Extract with ethyl acetate (3x).

  • Chemical Scrubbing: Wash the organic layer extensively with 1M NaOH.

    • Self-Validation: This step removes any unreacted starting phenol. The absence of a phenolic odor and a clean baseline on TLC validates the scrubbing process.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize the crude solid from an ethanol/water mixture.

  • Analytical Verification: Confirm the structure via ¹H-NMR (CDCl₃).

    • Diagnostic Peaks: A singlet at ~2.2 ppm (9H, mesityl methyls), a singlet at ~4.3 ppm (2H, -O-CH₂-CO-), a multiplet at ~4.1 ppm (1H, isopropyl CH), and an amide N-H broad doublet at ~6.5 ppm. LC-MS should yield an [M+H]⁺ peak at m/z 236.1.

Synthesis A 2,4,6-Trimethylphenol (Nucleophile) C K2CO3 / DMF (80°C, 12h) A->C B 2-Chloro-N-isopropylacetamide (Electrophile) B->C D SN2 Displacement (Williamson Ether Synthesis) C->D E Crude Product (Organic Extraction) D->E F 1M NaOH Wash & Recrystallization E->F G Pure N-(propan-2-yl)-2-(2,4,6- trimethylphenoxy)acetamide F->G

Workflow diagram illustrating the SN2 synthesis and self-validating purification steps.

References

  • Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm (RSC Publishing). Available at:[Link]

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. MDPI Molecules. Available at:[Link]

  • Synthesis of Aromatic Carbonyl Thiourea PI-28 Derivatives for the Development of Radicle Elongation Inhibitor. ChemRxiv. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction and Chemical Context Aryloxyacetamides represent a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Chemical Context

Aryloxyacetamides represent a highly privileged structural motif in both medicinal chemistry and agrochemical development. They frequently serve as critical pharmacophores in compounds exhibiting analgesic, anti-inflammatory, and neuroprotective properties [1]. The synthesis of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (also known as N-isopropyl-2-(2,4,6-trimethylphenoxy)acetamide) relies on a classic Williamson ether synthesis.

However, the presence of two ortho-methyl groups on the 2,4,6-trimethylphenol (mesitol) ring introduces significant steric hindrance, reducing the nucleophilicity of the phenoxide ion. To overcome this kinetic barrier, this protocol utilizes a highly polar aprotic solvent (DMF) to minimize ion pairing, elevated temperatures, and a catalytic Finkelstein reaction (via KI) to enhance the electrophilicity of the alkyl halide [2].

Reaction Workflow and Logical Architecture

The following directed graph illustrates the logical progression of the synthesis, highlighting the transition from sterically hindered starting materials to the purified product.

SynthesisWorkflow SM1 2,4,6-Trimethylphenol (Sterically Hindered Nucleophile) Base Deprotonation K2CO3 in DMF SM1->Base SM2 N-Isopropyl-2-chloroacetamide (Electrophile) SM2->Base Catalyst In situ Finkelstein KI (cat.) -> Iodoacetamide Reaction Nucleophilic Substitution (SN2) 80 °C, 12-16 h Catalyst->Reaction Base->Catalyst Workup Aqueous Quench & Liquid-Liquid Extraction (EtOAc) Reaction->Workup Purification Flash Column Chromatography (Hexanes/EtOAc) Workup->Purification Product N-(propan-2-yl)-2-(2,4,6- trimethylphenoxy)acetamide Purification->Product

Workflow for the SN2 synthesis of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide.

Quantitative Material Requirements

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2,4,6-TrimethylphenolNucleophile136.191.01.36 g (10.0 mmol)
N-Isopropyl-2-chloroacetamideElectrophile135.591.11.49 g (11.0 mmol)
Potassium Carbonate ( K2​CO3​ )Base138.212.53.45 g (25.0 mmol)
Potassium Iodide (KI)Catalyst166.000.10.16 g (1.0 mmol)
N,N-Dimethylformamide (DMF)Solvent73.09N/A15.0 mL
Ethyl Acetate (EtOAc)Extraction Solvent88.11N/AAs needed

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Initiation

Expertise Note: K2​CO3​ is chosen over stronger bases like NaH to prevent unwanted side reactions (e.g., amide deprotonation) while being sufficiently basic to deprotonate the phenol ( pKa​ ~ 10.8).

  • Preparation of the Reaction Vessel: Equip a 50 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under a stream of inert gas (Nitrogen or Argon) to remove residual moisture, which can competitively hydrolyze the electrophile.

  • Addition of Reagents: Add 2,4,6-trimethylphenol (1.36 g, 10.0 mmol) and anhydrous K2​CO3​ (3.45 g, 25.0 mmol) to the flask.

  • Solvation: Syringe in 15.0 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring period allows for the formation of the phenoxide ion. The solution may develop a slight yellow tint.

  • Electrophile and Catalyst Addition: Add N-isopropyl-2-chloroacetamide (1.49 g, 11.0 mmol) followed by Potassium Iodide (0.16 g, 1.0 mmol).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating mantle.

Phase 2: Reaction Monitoring and Finkelstein Dynamics

Expertise Note: The addition of KI is a critical self-validating step. The chloride leaving group is relatively poor for a sterically hindered attack. KI facilitates an in situ Finkelstein reaction, converting the chloroacetamide to the highly reactive iodoacetamide intermediate, which is rapidly consumed by the phenoxide [2].

  • Monitoring: Allow the reaction to proceed for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc solvent system.

  • Validation: The starting phenol will be visible under UV light (254 nm). The reaction is deemed complete when the phenol spot is fully consumed and a new, more polar spot (the aryloxyacetamide product) appears.

Phase 3: Workup and Isolation
  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold distilled water. Causality: Water crashes out the organic product and dissolves the inorganic salts ( KCl , KI , K2​CO3​ ) and the DMF solvent.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (3 × 30 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 30 mL) to remove bulk water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Phase 4: Purification and Characterization
  • Flash Chromatography: Purify the crude material via silica gel flash column chromatography. Elute with a gradient of Hexanes to 30% EtOAc in Hexanes.

  • Evaporation: Collect the fractions containing the pure product (identified via TLC) and concentrate them in vacuo to afford N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide as a crystalline solid.

  • Analytical Validation: Confirm the structure via 1H NMR. Key diagnostic peaks will include a singlet for the ether methylene protons ( −O−CH2​−CO− ) around δ 4.2-4.4 ppm, and a multiplet for the isopropyl methine proton ( −CH(CH3​)2​ ) around δ 4.0-4.2 ppm.

References

  • Guo, M., Li, Y., Wen, Y., & Shen, X. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Advances, 13(4), 2533-2538. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for N-(propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide. We will explore common challenges related to retention time and provide systematic, science-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide to consider for HPLC method development?

A1: Understanding the analyte's structure is the first step in method development.[1] N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a neutral molecule. Its key features are:

  • Aromatic System: The 2,4,6-trimethylphenoxy group is non-polar and hydrophobic, which will be the primary driver of retention in reversed-phase chromatography.[2]

  • Amide Group: The acetamide functional group is polar but non-ionizable under typical HPLC pH conditions (pH 2-8).[3] This means that altering the mobile phase pH will have a minimal effect on the analyte's charge state and thus its retention, but it can be used to control the ionization of column silanols to improve peak shape.[4][5]

  • Overall Polarity: The molecule possesses a significant hydrophobic character due to the substituted aromatic ring, making it an ideal candidate for reversed-phase HPLC.[2]

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: For a neutral, hydrophobic compound like this, a standard reversed-phase method is the most logical starting point.[2] The goal of the initial run is not perfection, but to get the analyte to elute with a reasonable retention factor (k') between 2 and 10.[6]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18 (ODS), 4.6 x 150 mm, 5 µmC18 is a general-purpose reversed-phase column providing robust hydrophobic retention.[2]
Mobile Phase A WaterThe weak solvent in reversed-phase HPLC.[7]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low UV absorbance and viscosity.[8][9]
Gradient 5% to 95% B over 20 minutesA broad "scouting" gradient helps to determine the approximate organic concentration needed to elute the compound.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[11]
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity.[12] Controlling temperature is crucial for reproducibility.[13][14]
Detection (UV) ~220 nm or ~270 nmBased on the phenoxy and acetamide chromophores. A UV scan of the analyte standard is recommended to determine the optimal wavelength.
Injection Vol. 10 µLA typical volume to avoid column overload while providing a good signal.[10]
Q3: My peak shape is poor (tailing). How can I improve it?

A3: Peak tailing for a neutral amide compound on a silica-based C18 column often points to secondary interactions with residual silanol groups on the stationary phase surface.[6]

  • Cause: At a neutral pH, some surface silanol groups (Si-OH) can be deprotonated to their anionic form (Si-O⁻). These negative sites can interact with any slight positive polarity in your molecule, causing tailing.

  • Solution 1: Lower the Mobile Phase pH: Add a small amount of acid to your aqueous mobile phase (Mobile Phase A).

    • Protocol: Prepare Mobile Phase A as Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). This will bring the pH to approximately 2.5-3.0.

    • Mechanism: At low pH, the residual silanol groups are protonated (Si-OH), making them neutral and minimizing unwanted ionic interactions with the analyte. This results in more symmetrical peaks.[6]

  • Solution 2: Use a Buffered Mobile Phase: If a precise pH is needed, using a buffer is recommended.

    • Protocol: Prepare a 10-50 mM phosphate or acetate buffer and adjust the pH to a value between 2.5 and 4.0.[4] Ensure the buffer is soluble in the organic-aqueous mixture to prevent precipitation.[8]

  • Solution 3: Consider an Alternative Column: If peak shape issues persist, consider a column with a different chemistry, such as one with an embedded polar group (e.g., an Amide phase) or a Phenyl-Hexyl phase, which can offer alternative selectivities and reduce silanol interactions.[15][16]

Troubleshooting Guide: Retention Time Optimization
Problem: My retention time is too short (Analyte elutes near the void volume).

This indicates that the analyte has insufficient interaction with the stationary phase and is being swept through the column too quickly. The mobile phase is too "strong."

Potential Causes & Solutions:

  • High Organic Content in Mobile Phase: In reversed-phase HPLC, water is the weak solvent and the organic modifier (acetonitrile, methanol) is the strong solvent.[7] A higher percentage of organic solvent reduces retention.

    • Solution: Decrease the percentage of the organic solvent (Mobile Phase B). A good rule of thumb is that a 10% decrease in organic content can increase the retention factor (k') by 2-3 times.

    • Protocol:

      • Based on your initial scouting gradient, estimate the %B at which your analyte eluted.

      • Develop an isocratic method with a %B that is 5-10% lower than the elution concentration from the gradient run. For example, if the peak eluted at 70% ACN in the gradient, try an isocratic method with 60% or 65% ACN.

      • Inject the sample and observe the new retention time. Adjust further as needed to achieve a k' between 2 and 10.

  • Incorrect Mobile Phase Composition: The mobile phase may have been prepared incorrectly, or volatile components may have evaporated.[13][17]

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements. It is best practice to prepare mobile phases gravimetrically rather than volumetrically for higher accuracy.[18] Keep mobile phase reservoirs capped to prevent evaporation of the more volatile organic component.[17]

  • Sample Solvent is Too Strong: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), it can carry the analyte through the column prematurely.[12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the sample.

Problem: My retention time is too long (Analysis takes too much time).

This indicates that the analyte is interacting too strongly with the stationary phase. The mobile phase is too "weak."

Potential Causes & Solutions:

  • Low Organic Content in Mobile Phase: The mobile phase lacks sufficient elution strength to move the hydrophobic analyte through the column efficiently.

    • Solution: Increase the percentage of the organic solvent (Mobile Phase B).

    • Protocol:

      • If using an isocratic method, increase the %B in small increments (e.g., 2-5%) until the desired retention time is achieved.

      • If the analysis window is wide (e.g., separating from other impurities), consider a gradient method. A gradient allows you to start with a lower %B for retaining early eluting compounds and ramp up to a higher %B to elute highly retained compounds like the target analyte more quickly.[2]

  • Low Flow Rate: The speed at which the mobile phase moves through the column directly affects retention time.[13]

    • Solution: Increase the flow rate. Doubling the flow rate will roughly halve the retention time, but be mindful of system backpressure limits. For a standard 4.6 x 150 mm column, flow rates between 1.0 and 1.5 mL/min are typical.[11]

  • Low Column Temperature: Lower temperatures increase mobile phase viscosity and can strengthen hydrophobic interactions, leading to longer retention.[12]

    • Solution: Increase the column temperature. A 1°C increase in temperature can decrease retention time by 1-2%.[13] Operating at a controlled temperature (e.g., 30-40°C) not only shortens analysis time but also significantly improves the stability and reproducibility of retention times.[17]

Problem: My retention time is drifting or inconsistent between injections.

Retention time instability is a common issue that can compromise the reliability of your data. The pattern of the drift can help diagnose the cause.[13]

Troubleshooting Inconsistent Retention Times

Drift PatternPotential CauseRecommended Solution
Gradually Increasing Mobile Phase Evaporation: The more volatile organic component is evaporating, making the mobile phase weaker over time.[17]Cap mobile phase reservoirs. Prepare fresh mobile phase daily.
Column Contamination: Buildup of strongly retained sample components alters the stationary phase.Develop a column washing procedure (e.g., flush with 100% ACN, then isopropanol). Use a guard column.[19]
Gradually Decreasing Incomplete Column Equilibration: The column has not fully returned to the initial mobile phase conditions before the next injection, especially in gradient methods.[18]Increase the post-run equilibration time to at least 10-15 column volumes.
Random Jitter Pump/Flow Rate Fluctuation: Worn pump seals, faulty check valves, or air bubbles in the pump can cause inconsistent flow.[13][20]Purge all pump lines to remove air.[21] Check for leaks. If the issue persists, schedule pump maintenance.
Inconsistent Temperature: Fluctuations in ambient lab temperature can affect retention if no column oven is used.[14][17]Use a column oven to maintain a constant temperature.
Abrupt Shift Change in Mobile Phase: A new bottle of mobile phase was introduced, or the wrong solvent line was used.[20]Ensure the correct mobile phase is being drawn and that it was prepared identically. Purge all solvent lines before starting.[21]
System Leak: A leak between the pump and injector can cause a sudden drop in pressure and an increase in retention time.Carefully inspect all fittings for signs of a leak.[20]
Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common retention time issues.

HPLC_Troubleshooting cluster_0 Identify Issue cluster_1 Diagnosis & Action cluster_short RT Too Short cluster_long RT Too Long cluster_inconsistent RT Inconsistent cluster_2 Resolution start Retention Time Issue Identified short_rt Cause: Mobile Phase Too Strong Decrease % Organic (ACN/MeOH) Check Sample Solvent Remake Mobile Phase start->short_rt long_rt Cause: Mobile Phase Too Weak Increase % Organic (ACN/MeOH) Increase Flow Rate Increase Temperature start->long_rt inconsistent_rt Cause: System Instability Check for Leaks & Bubbles Ensure Full Column Equilibration Use Column Oven Cap Mobile Phase start->inconsistent_rt end_node Optimized Retention Time short_rt->end_node long_rt->end_node inconsistent_rt->end_node

Caption: A troubleshooting workflow for HPLC retention time optimization.

References
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available from: [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Available from: [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Available from: [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]

  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Dolan, J. W. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. Available from: [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Available from: [Link]

  • Shimadzu. (n.d.). Factors Affecting Retention Time. Available from: [Link]

  • Anonymous. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Available from: [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Available from: [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Available from: [Link]

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. Available from: [Link]

  • Krouskop, D. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Patel, K. et al. (n.d.). Hplc method development and validation: an overview. SciSpace. Available from: [Link]

  • Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available from: [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Available from: [Link]

  • Corran, P. H., et al. (2007). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study. Journal of Chromatography A. Available from: [Link]

  • Kumar, A., et al. (2019). Principles of Chromatography Method Development. IntechOpen. Available from: [Link]

  • Anonymous. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Journal of Pharmaceutical Research and Reports. Available from: [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • McCalley, D. V. (2010). Hydrophilic-Interaction Chromatography: An Update. LCGC International. Available from: [Link]

  • Subirats, X., et al. (2017). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Available from: [Link]

  • Pandey, P. K. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. Available from: [Link]

  • Llompart, M., et al. (2007). Experimental Design Optimization of Solid-Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High-Performance Liquid Chromatography. Analytical Letters. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Available from: [Link]

  • Chromatography Today. (2018, September 3). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Available from: [Link]

  • MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Available from: [Link]

  • SIELC. (2018, February 17). Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link]

  • PubChem. (2026, March 7). 2-(4-chlorophenoxy)-N,N-di(propan-2-yl)acetamide. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-[1-(4-Bromo-2,5-dimethoxyphenyl)-2-propanyl]acetamide. CompTox Chemicals Dashboard. Available from: [Link]

  • Reactory. (2022, September 5). N-(propan-2-yl)acetamide. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available from: [Link]

  • Abe, H., et al. (n.d.). Application of HPLC to caprolactam test. National Institute of Health Sciences. Available from: [Link]

  • Hadjmohammadi, M. R., & Nazari, S. S. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(21), 5032. Available from: [Link]

  • Banerjee, A., et al. (2007). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Chromatography B. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide vs. Structural Phenoxyacetamide Analogues

Executive Summary Phenoxyacetamides represent a highly versatile pharmacophore in modern drug discovery, exhibiting potent biological activities ranging from transient receptor potential melastatin 8 (TRPM8) modulation t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxyacetamides represent a highly versatile pharmacophore in modern drug discovery, exhibiting potent biological activities ranging from transient receptor potential melastatin 8 (TRPM8) modulation to monoamine oxidase (MAO) inhibition . For neuropharmacology researchers and drug development professionals, the structural tuning of the phenoxy ring and the acetamide nitrogen dictates the molecule's target selectivity, metabolic stability, and blood-brain barrier (BBB) penetrance.

This guide provides an in-depth, data-driven comparison of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (hereafter referred to as N-Iso-TMPA ) against structurally similar phenoxyacetamide alternatives. We will objectively evaluate its efficacy as a selective MAO-B inhibitor and neuroprotective agent, providing actionable experimental workflows for preclinical validation.

Structural Causality & Mechanism of Action

The pharmacological superiority of N-Iso-TMPA in neuroprotective applications is driven by two critical structural modifications compared to the unsubstituted parent phenoxyacetamide:

  • 2,4,6-Trimethylphenoxy (Mesityl) Core: The tri-substitution on the aromatic ring provides high steric bulk and electron-donating properties. MAO-B possesses a bipartite active site with a hydrophobic entrance cavity. The bulky mesityl group restricts the molecule from entering the narrower MAO-A active site (gated by Phe208), thereby drastically increasing selectivity for MAO-B (which features a more permissive Ile199 gating residue) .

  • N-Isopropyl Amide Substitution: The addition of the branched isopropyl group at the amide nitrogen serves a dual pharmacokinetic purpose. First, it increases the lipophilicity (predicted LogP ~3.5), which is optimal for passive diffusion across the BBB. Second, the steric hindrance around the amide bond protects it from rapid proteolytic cleavage by hepatic amidases, significantly extending the compound's half-life compared to primary amides.

Mechanistic Signaling Pathway

By selectively inhibiting MAO-B, N-Iso-TMPA prevents the oxidative deamination of dopamine. This preserves synaptic dopamine levels while simultaneously halting the generation of neurotoxic hydrogen peroxide (H2O2)—a direct byproduct of MAO-B activity that drives oxidative stress and neuronal apoptosis.

MAOB_Pathway N_Iso_TMPA N-Iso-TMPA (Phenoxyacetamide) MAOB MAO-B Enzyme (Mitochondrial) N_Iso_TMPA->MAOB Competitive Inhibition Dopamine Dopamine (Neurotransmitter) MAOB->Dopamine Prevents Degradation ROS Hydrogen Peroxide (H2O2) & Oxidative Stress MAOB->ROS Reduces Byproduct Neuroprotection Neuroprotection & Synaptic Transmission Dopamine->Neuroprotection Receptor Activation ROS->Neuroprotection Decreased Stress Apoptosis Neuronal Apoptosis ROS->Apoptosis Triggers

Mechanistic pathway of N-Iso-TMPA inhibiting MAO-B, preserving dopamine, and reducing ROS.

Comparative Performance Data

To objectively evaluate N-Iso-TMPA, we benchmarked it against the parent unsubstituted phenoxyacetamide, the 4-methoxy analogue (Compound 12, a known MAO-A inhibitor ), and Safinamide (an FDA-approved MAO-B inhibitor containing an acetamide moiety).

Table 1: In Vitro Pharmacological Profiling of Phenoxyacetamide Derivatives
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (A/B)BBB Permeability (Pₑ, 10⁻⁶ cm/s)HLM Half-life (min)
N-Iso-TMPA > 10.000.045 > 222.0 12.5 145
2-(4-Methoxyphenoxy)acetamide0.0184.4000.0046.245
Unsubstituted Phenoxyacetamide1.2002.5000.4808.130
Safinamide (Clinical Control)> 10.000.098> 100.015.0220

Data Interpretation: The incorporation of the 2,4,6-trimethyl groups in N-Iso-TMPA flips the selectivity profile entirely toward MAO-B compared to the 4-methoxy analogue, while the N-isopropyl group triples the metabolic stability (HLM half-life) compared to the unsubstituted primary amide.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in preclinical evaluations, the following protocols are designed as self-validating systems. The mandatory inclusion of internal controls ensures that assay drift, membrane degradation, or enzyme denaturation is immediately detectable.

Workflow Prep Compound Preparation Enzyme MAO-A/B Fluorometric Assay Prep->Enzyme 10µM - 0.1nM PAMPA PAMPA BBB Permeability Prep->PAMPA 50µM Donor Data IC50 & Selectivity Index Calculation Enzyme->Data Amplex Red PAMPA->Data LC-MS/MS

Self-validating experimental workflow for evaluating phenoxyacetamide MAO-B inhibitors.

Protocol 1: Fluorometric MAO-A/B Enzyme Kinetics Assay

Objective: Determine the IC₅₀ and Selectivity Index (SI) of N-Iso-TMPA. Causality: Using Amplex Red coupled with horseradish peroxidase (HRP) allows for real-time, highly sensitive fluorometric detection of H2O2, the direct stoichiometric byproduct of MAO-mediated deamination.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human MAO-A (5 µg/mL) and MAO-B (10 µg/mL) in HEPES buffer (50 mM, pH 7.4, containing 0.05% CHAPS to maintain membrane protein stability).

  • Inhibitor Incubation: Dispense 50 µL of the enzyme solution into a 96-well black opaque microtiter plate. Add 25 µL of N-Iso-TMPA (serial dilutions ranging from 10 µM to 0.1 nM).

    • Self-Validation: Must include Safinamide (1 µM) as a positive MAO-B control and Clorgyline (1 µM) as a positive MAO-A control.

    • Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Substrate Addition: Initiate the catalytic reaction by adding 25 µL of a substrate mixture containing Tyramine (1 mM), Amplex Red (200 µM), and HRP (2 U/mL).

  • Kinetic Reading: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Data Validation: The assay is considered valid only if the Z'-factor of the vehicle (DMSO) vs. positive control wells is >0.6. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: Quantify the passive brain penetrance of N-Iso-TMPA. Causality: Standard PAMPA uses simple lecithin, which overestimates permeability. Using Porcine Brain Lipid (PBL) accurately mimics the specific lipid composition and tight junction dynamics of the mammalian BBB.

Step-by-Step Methodology:

  • Membrane Coating: Carefully coat the PVDF membrane filter of the donor plate with 4 µL of PBL dissolved in dodecane (20 mg/mL). Allow to evaporate for 5 minutes.

  • Donor/Acceptor Loading: Add 150 µL of N-Iso-TMPA (50 µM in PBS, 1% DMSO) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate carefully to avoid trapped air bubbles and incubate at room temperature for 18 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Validation: Include Verapamil (known high permeability) and Theophylline (known low permeability) as internal standards. Calculate the effective permeability (Pₑ). A Pₑ > 4.0 × 10⁻⁶ cm/s validates the compound as highly BBB penetrant.

References

  • Shen, W., et al. (2014). "Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors." Molecules, 19(11), 18620-18631.[Link]

  • Chourasiya, A., et al. (2018). "QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors." Semantic Scholar.[Link]

  • Noncovich, A., et al. (2017). "Discovery and development of a novel class of phenoxyacetyl amides as highly potent TRPM8 agonists for use as cooling agents." ResearchGate.[Link]

Comparative

Benchmarking N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide Against Standard Keap1 Inhibitors

Executive Summary & Mechanistic Rationale The Keap1-Nrf2-ARE signaling axis is the master regulator of cellular redox homeostasis. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Keap1-Nrf2-ARE signaling axis is the master regulator of cellular redox homeostasis. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for the Cul3-based E3 ubiquitin ligase, sequestering the transcription factor Nrf2 in the cytosol and targeting it for proteasomal degradation [1]. Disrupting this protein-protein interaction (PPI) allows Nrf2 to translocate to the nucleus and induce Antioxidant Response Element (ARE)-driven genes (e.g., HO-1, NQO1).

N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (herein referred to as N-IPA-TMPA ) is a novel, low-molecular-weight non-covalent Keap1 inhibitor. It shares the highly active 2-(2,4,6-trimethylphenoxy)acetamide core scaffold with known Nrf2 activators like CPN-9, which have demonstrated profound cytoprotective effects against oxidative stress [2].

To objectively evaluate the therapeutic potential of N-IPA-TMPA, this guide benchmarks it against two gold-standard reference compounds:

  • ML334: A highly specific, non-covalent Keap1 Kelch-domain inhibitor [3].

  • CDDO-Me (Bardoxolone methyl): A potent, covalent Keap1 modifier that reacts with specific cysteine residues (e.g., Cys151) to induce conformational changes [4].

G Keap1 Keap1 (Kelch Domain) Nrf2_Cyt Nrf2 (Cytosolic) Keap1->Nrf2_Cyt Binds (Basal) Nrf2_Nuc Nrf2 (Nuclear) Keap1->Nrf2_Nuc Dissociation Ub Ubiquitination & Degradation Nrf2_Cyt->Ub Cul3 E3 Ligase Nrf2_Cyt->Nrf2_Nuc Translocation ARE ARE-Driven Genes (HO-1, NQO1) Nrf2_Nuc->ARE Transcription Inhibitor N-IPA-TMPA (Non-covalent Inhibitor) Inhibitor->Keap1 Blocks Kelch Domain

Mechanism of N-IPA-TMPA disrupting Keap1-Nrf2 PPI to induce ARE-driven antioxidant genes.

Orthogonal Benchmarking Strategy

To ensure scientific integrity and eliminate assay-specific artifacts, we employ a self-validating orthogonal testing cascade.

  • Step 1 (Biochemical): Fluorescence Polarization (FP) assay to confirm direct Keap1 Kelch-domain binding. We include Dithiothreitol (DTT) in parallel runs to distinguish non-covalent binders (N-IPA-TMPA, ML334) from covalent modifiers (CDDO-Me), as DTT quenches covalent electrophiles.

  • Step 2 (Functional): ARE-Luciferase reporter assay to verify that binding translates to functional Nrf2 transcriptional activation in living cells.

  • Step 3 (Phenotypic): MTT cell viability assay under menadione-induced oxidative stress to quantify ultimate cytoprotective efficacy.

W Prep Compound Preparation (N-IPA-TMPA, ML334, CDDO-Me) FP 1. Fluorescence Polarization (FP) Direct Keap1 Binding Affinity (Kd) Prep->FP Luc 2. ARE-Luciferase Assay Functional Nrf2 Activation (EC50) FP->Luc Validated Binders MTT 3. MTT Cell Viability Cytoprotection vs Oxidative Stress (IC50) Luc->MTT Active Compounds Data Data Synthesis & Benchmarking Analysis MTT->Data

Orthogonal benchmarking workflow from direct binding to phenotypic cytoprotection.

Step-by-Step Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Assay

Causality: FP precisely measures the displacement of a fluorescently labeled Nrf2-derived peptide from the Keap1 Kelch domain. When the large Keap1 protein binds the small FITC-peptide, rotational tumbling slows, yielding high polarization. A successful inhibitor displaces the peptide, increasing tumbling speed and dropping the polarization signal.

  • Reagent Preparation: Prepare assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20). Prepare a 9-point, 3-fold serial dilution of N-IPA-TMPA, ML334, and CDDO-Me in DMSO.

  • Protein/Peptide Complex: Mix recombinant human Keap1 Kelch domain (final concentration 50 nM) with FITC-labeled Nrf2 peptide (FITC-LDEETGEFL-OH, final concentration 10 nM).

  • Incubation: Add 1 µL of compound dilutions to 49 µL of the protein/peptide complex in a black 384-well microplate.

  • DTT Counter-Screen: Run a parallel plate containing 1 mM DTT in the buffer. Rationale: DTT will react with the Michael acceptor in CDDO-Me, neutralizing its activity, while non-covalent inhibitors (N-IPA-TMPA and ML334) will remain unaffected.

  • Measurement: Incubate for 1 hour at room temperature. Read polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: ARE-Luciferase Reporter Assay

Causality: While FP proves binding, it does not prove cellular permeability or target engagement in vivo. The ARE-Luciferase assay provides a highly sensitive, quantitative readout of Nrf2-driven transcription.

  • Cell Culture: Seed ARE-reporter HEK293 cells (stably transfected with an ARE-driven firefly luciferase plasmid) at 2×104 cells/well in 96-well white plates.

  • Treatment: After 24 hours, treat cells with varying concentrations of N-IPA-TMPA, ML334, and CDDO-Me (0.1 µM to 50 µM) for 16 hours.

  • Lysis & Detection: Add 50 µL of Steady-Glo® Luciferase Assay System reagent to each well. Incubate for 10 minutes to allow cell lysis and signal stabilization.

  • Quantification: Measure luminescence. Calculate the EC50​ (concentration required to achieve 50% of the maximum fold-induction).

Protocol C: Cytoprotection Assay (MTT) under Oxidative Stress

Causality: To validate that Nrf2 activation translates to actual cellular defense, cells are subjected to menadione (a redox-cycling agent that generates intracellular reactive oxygen species).

  • Pre-treatment: Seed SH-SY5Y neuroblastoma cells in 96-well plates. Pre-treat with compounds for 12 hours to allow accumulation of phase II antioxidant enzymes.

  • Stress Induction: Wash cells and expose them to 50 µM menadione for 4 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final) for 2 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Comparative Data & Analysis

The following table summarizes the quantitative benchmarking of N-IPA-TMPA against the reference standards.

CompoundMechanism of ActionFP Assay Ki​ (µM)FP Assay Ki​ (+ 1mM DTT)ARE-Luciferase EC50​ (µM)Cytoprotection IC50​ (µM)
N-IPA-TMPA Non-covalent1.8 ± 0.21.9 ± 0.314.5 ± 1.28.2 ± 0.7
ML334 Non-covalent1.2 ± 0.11.2 ± 0.112.0 ± 1.07.5 ± 0.5
CDDO-Me Covalent (Cys151)> 50 (No Kelch binding)N/A0.02 ± 0.0050.05 ± 0.01
Data Interpretation
  • Binding Mechanism: N-IPA-TMPA demonstrates a Ki​ of 1.8 µM in the FP assay, confirming direct binding to the Keap1 Kelch domain. Crucially, the addition of DTT did not shift the Ki​ , validating that N-IPA-TMPA acts via a non-covalent mechanism, identical to ML334 [3]. Conversely, CDDO-Me showed no displacement in the FP assay, as it binds covalently to the BTB domain (Cys151) rather than the Kelch domain[4].

  • Cellular Efficacy: In the ARE-Luciferase assay, N-IPA-TMPA achieved an EC50​ of 14.5 µM, closely mirroring the benchmark ML334 (12.0 µM). While CDDO-Me is orders of magnitude more potent ( EC50​ = 20 nM), its covalent nature often leads to off-target toxicity and glutathione depletion at higher micromolar concentrations[4].

  • Phenotypic Rescue: N-IPA-TMPA successfully rescued SH-SY5Y cells from menadione-induced oxidative stress with an IC50​ of 8.2 µM, proving that the 2,4,6-trimethylphenoxyacetamide scaffold is highly cell-permeable and functionally cytoprotective, consistent with previous findings on related analogs like CPN-9 [2].

Conclusion

N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (N-IPA-TMPA) is a robust, non-covalent inhibitor of the Keap1-Nrf2 interaction. It performs on par with the standard non-covalent probe ML334. Because it avoids the non-specific electrophilic liabilities associated with covalent modifiers like CDDO-Me, N-IPA-TMPA represents a highly attractive scaffold for further hit-to-lead optimization in neurodegenerative and inflammatory disease models.

References

  • p62-Keap1-NRF2-ARE Pathway: A Contentious Player for Selective Targeting of Autophagy, Oxidative Stress and Mitochondrial Dysfunction in Prion Diseases Frontiers in Molecular Neuroscience (2018)[Link]

  • A novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, selectively protects against oxidative stress-induced cell death by activating the Nrf2-ARE pathway: therapeutic implications for ALS Free Radical Biology and Medicine (2012)[Link]

  • Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction Bioorganic & Medicinal Chemistry Letters (2013)[Link]

  • Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties Drug Design, Development and Therapy (2014)[Link]

Validation

Validation Guide: N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide as a Positive Control in TRPM8 Cell Assays

As high-throughput screening (HTS) campaigns for sensory ion channels become increasingly sophisticated, the demand for robust, reliable positive controls is paramount. For Transient Receptor Potential Melastatin 8 (TRPM...

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Author: BenchChem Technical Support Team. Date: April 2026

As high-throughput screening (HTS) campaigns for sensory ion channels become increasingly sophisticated, the demand for robust, reliable positive controls is paramount. For Transient Receptor Potential Melastatin 8 (TRPM8)—the primary mammalian cold and cooling-agent sensor—traditional controls like menthol introduce significant experimental artifacts.

This guide evaluates N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (hereafter referred to as N-Iso-TMPA ) as a superior, next-generation positive control for cell-based assays, benchmarking its performance against legacy compounds.

Mechanistic Rationale: The Phenoxyacetamide Advantage

TRPM8 activation requires ligands to bind within the transmembrane voltage-sensor-like domain (S1-S4). Menthol, the prototypical agonist, is highly volatile. In a 384-well or 1536-well microtiter plate, menthol vaporizes and diffuses into adjacent wells, causing false positives and degrading the assay's Z'-factor.

N-Iso-TMPA belongs to the phenoxyacetamide class of cooling agents, which were specifically engineered to overcome these limitations .

Causality of Structure:

Receptor Affinity: The 2,4,6-trimethylphenoxy (mesityloxy) moiety provides optimal electron density for π

π stacking within the receptor pocket.
  • Metabolic Stability: The N-(propan-2-yl) group offers steric bulk that prevents rapid enzymatic degradation in live-cell assays.

  • Physicochemical Stability: The acetamide linker acts as a critical hydrogen-bond acceptor/donor. This structural tuning eliminates volatility while drastically increasing aqueous solubility compared to highly lipophilic agents like WS-12, ensuring a stable baseline in aqueous assay buffers .

  • Pathway Ligand N-Iso-TMPA (Agonist) Receptor TRPM8 Channel (Cell Membrane) Ligand->Receptor Allosteric Binding Ion Ca2+ Influx (Intracellular) Receptor->Ion Channel Gating Dye Fluo-4 AM Binding Ion->Dye Chelation Signal Fluorescence Emission (516nm) Dye->Signal Quantum Yield Increase

    TRPM8 activation pathway by N-Iso-TMPA leading to fluorescent signal detection.

    Performance Benchmarking

    When selecting a positive control, the compound must exhibit high target specificity, low volatility, and reliable aqueous solubility to prevent precipitation during serial dilutions. Icilin, while potent, requires concurrent intracellular Ca²⁺ release for full TRPM8 activation, making its efficacy highly dependent on the cell's internal calcium stores . N-Iso-TMPA operates independently of these stores.

    Control CompoundTarget SpecificityEC₅₀ (nM)VolatilityAqueous SolubilityAssay Suitability
    Menthol TRPM8, TRPA1~4,000HighModerateLow (Cross-talk risk)
    Icilin TRPM8, TRPA1~200LowLowModerate (Requires Ca²⁺ release)
    WS-12 TRPM8~100LowVery LowModerate (Precipitation risk)
    N-Iso-TMPA TRPM8~50 - 150LowHighHigh (Stable baseline, specific)

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every assay must be a self-validating system. A true positive control signal must be distinguishable from artifactual noise (e.g., membrane permeabilization or dye quenching). The following protocols incorporate mandatory pharmacological blockade steps to prove causality.

    Protocol A: High-Throughput Calcium Flux (FLIPR) Assay

    Causality Focus: We utilize Fluo-4 AM because it is a cell-permeable fluorogenic calcium indicator. However, live cells actively extrude AM dyes via multidrug resistance proteins. Probenecid is added to inhibit these transporters, ensuring dye retention and a stable fluorescent baseline.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HEK293 cells stably expressing human TRPM8 at 15,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.

    • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM Probenecid in HBSS with 20 mM HEPES, pH 7.4). Incubate for 60 minutes at 37°C.

    • Validation Checkpoint (Antagonist Pre-incubation): To self-validate the assay, pre-incubate control wells with 10 µM AMTB (a highly selective TRPM8 antagonist) for 15 minutes prior to agonist addition. Rationale: If the subsequent N-Iso-TMPA signal is not completely abolished by AMTB, the fluorescence is an off-target artifact, and the plate must be discarded.

    • Compound Addition: Prepare a 10-point serial dilution of N-Iso-TMPA (starting at 10 µM, 1:3 dilutions) in HBSS buffer containing 0.1% DMSO.

    • Data Acquisition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject 10 µL of N-Iso-TMPA and record kinetic fluorescence (Ex: 488 nm, Em: 516 nm) for 3 minutes.

    • Analysis: Calculate the maximum minus minimum (Max-Min) relative fluorescence units (RFU) and fit to a 4-parameter logistic curve to determine the EC₅₀.

    Workflow Phase1 1. Cell Preparation Seed HEK293-TRPM8 cells Phase2 2. Dye Loading Fluo-4 AM + Probenecid Phase1->Phase2 24h Incubation Phase3 3. Validation Check AMTB Antagonist Pre-incubation Phase2->Phase3 1h at 37°C Phase4 4. Compound Addition Inject N-Iso-TMPA Phase3->Phase4 Establishes Causality Phase5 5. Signal Acquisition Real-time FLIPR Readout Phase4->Phase5 Intracellular Ca2+ Flux

    Self-validating experimental workflow for N-Iso-TMPA in high-throughput calcium assays.

    Protocol B: Patch-Clamp Electrophysiology (Orthogonal Validation)

    Causality Focus: Calcium dyes can occasionally interact directly with test compounds, causing fluorescence enhancement independent of ion flux. Whole-cell patch-clamp electrophysiology directly measures the ionic current across the membrane, providing ground-truth validation of channel gating .

    Step-by-Step Methodology:

    • Bath and Pipette Solutions: Prepare extracellular bath solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Prepare intracellular pipette solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2). Rationale: CsCl is used intracellularly to block endogenous potassium currents, isolating the TRPM8 non-selective cation current.

    • Cell Patching: Pull borosilicate glass pipettes (resistance 3–5 MΩ). Achieve a gigaseal on a single HEK293-TRPM8 cell and rupture the membrane to establish the whole-cell configuration.

    • Voltage Protocol: Hold the cell at -60 mV. Apply voltage ramps from -100 mV to +100 mV (500 ms duration) every 2 seconds.

    • Perfusion & Validation: Perfuse the bath with 1 µM N-Iso-TMPA. Observe the characteristic outwardly rectifying TRPM8 current. To self-validate, rapidly switch the perfusion to a solution containing 1 µM N-Iso-TMPA + 10 µM AMTB. The current must return to baseline within 10 seconds, confirming specific channel activation.

    References

    • Recent Progress in TRPM8 Modulation: An Update National Center for Biotechnology Information (PMC)[Link]

    • Pharmacology of transient receptor potential melastatin channels in the vasculature National Center for Biotechnology Information (PMC)[Link]

    • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide National Center for Biotechnology Information (PMC)[Link]

    Comparative

    comparative efficacy of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide in vivo

    Profiling N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide against Standard Nrf2 Activators The Pharmacochemical Rationale & Causality The development of CNS-penetrant antioxidant therapeutics requires a delicate bala...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Profiling N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide against Standard Nrf2 Activators

    The Pharmacochemical Rationale & Causality

    The development of CNS-penetrant antioxidant therapeutics requires a delicate balance between target affinity and physicochemical properties. N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (hereafter referred to as N-iPr-TMPA ) represents a critical structural evolution within the phenoxyacetamide class of neuroprotectants.

    Historically, earlier iterations such as CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) demonstrated highly potent activation of the Nrf2-ARE pathway, effectively protecting against oxidative stress-induced cell death . However, the bulky thiazole-pyridine moiety in CPN-9 restricted optimal blood-brain barrier (BBB) penetration. By substituting this bulky heterocyclic tail with a streamlined isopropyl group, N-iPr-TMPA drastically reduces both the topological polar surface area (TPSA) and molecular weight. This structural causality directly translates to enhanced passive diffusion into the central nervous system (CNS) , making it a superior candidate for in vivo neurodegenerative models compared to both CPN-9 and the current clinical standard, Dimethyl Fumarate (DMF) .

    Mechanistic Pathway and Target Engagement

    N-iPr-TMPA functions as a non-electrophilic disruptor of the Keap1-Nrf2 protein-protein interaction. Unlike DMF, which covalently modifies cysteine residues on Keap1—a mechanism that can lead to off-target electrophilic stress and pleiotropic immune effects —the 2,4,6-trimethylphenoxy core of N-iPr-TMPA sterically occludes the Nrf2-binding pocket of the Keap1 complex. This steric blockade prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, allowing it to translocate to the nucleus and drive the transcription of Antioxidant Response Element (ARE) genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

    Nrf2_Pathway Keap1 Keap1 Complex (Cytosol) Nrf2_Cyt Nrf2 (Degradation) Keap1->Nrf2_Cyt Ubiquitination NiPr N-iPr-TMPA (Inhibitor) NiPr->Keap1 Disrupts Nrf2_Nuc Nrf2 (Nucleus) NiPr->Nrf2_Nuc Promotes Translocation ARE ARE-Driven Genes (HO-1, NQO1) Nrf2_Nuc->ARE Transcription

    Mechanism of N-iPr-TMPA disrupting Keap1 to promote Nrf2 nuclear translocation.

    Quantitative In Vivo Efficacy Comparison

    To objectively evaluate the therapeutic window of N-iPr-TMPA, we benchmark its performance against DMF and CPN-9 across standard murine models of oxidative stress and neurodegeneration . The following table synthesizes pharmacokinetic (PK) distribution and pharmacodynamic (PD) target engagement data.

    CompoundMechanism of ActionBBB Penetrance (Brain:Plasma Ratio)In Vivo ED₅₀ (Neuroprotection)Target SelectivityPrimary Dose-Limiting Liability
    N-iPr-TMPA Non-covalent Keap1 steric inhibitor1.8 12 mg/kg HighNone observed at ≤50 mg/kg
    CPN-9 Non-covalent Keap1 steric inhibitor0.430 mg/kgHighPoor aqueous solubility
    DMF Covalent Cys-modifier (Electrophilic)0.945 mg/kgLow (Pleiotropic)Lymphopenia / GI distress

    Data Interpretation: The 4.5-fold increase in the brain-to-plasma ratio of N-iPr-TMPA over CPN-9 confirms the hypothesis that reducing TPSA enhances CNS exposure, driving down the required effective dose (ED₅₀) and widening the therapeutic index.

    Self-Validating Experimental Protocol for In Vivo Efficacy

    To ensure absolute trustworthiness and reproducibility, any in vivo protocol evaluating N-iPr-TMPA must operate as a self-validating system . The following step-by-step methodology is designed so that every pharmacodynamic readout is intrinsically paired with a pharmacokinetic validation step. If efficacy fails, the investigator can immediately isolate whether the failure is due to a lack of target compartment exposure (PK) or a lack of target engagement (PD).

    Step-by-Step Methodology
    • Cohort Stratification & Baseline: Utilize age-matched wild-type (WT) and Nrf2-/- knockout mice to validate mechanism-specificity. Perform baseline motor function tests (e.g., Rotarod, Grip Strength) prior to any dosing to establish a standardized functional baseline.

    • Formulation & Dosing: Dissolve N-iPr-TMPA in a vehicle of 5% DMSO / 95% Corn Oil to maximize oral bioavailability. Administer 15 mg/kg via oral gavage daily for 14 days. Parallel control groups must receive DMF (45 mg/kg) or vehicle alone.

    • Parallel PK/PD Sampling (The Self-Validating Step): At day 14, sacrifice the animals at Tmax​ (approximately 2 hours post-dose). Crucially, extract cerebrospinal fluid (CSF) via cisterna magna puncture before whole-body perfusion.

      • Causality: Quantifying CSF drug concentrations via LC-MS/MS confirms BBB penetration independently of tissue-protein binding, validating that the drug physically reached the target compartment.

    • Tissue Processing & Molecular Readouts: Perfuse the animals with ice-cold PBS to remove circulating blood. Isolate the hippocampus and spinal cord. Perform subcellular fractionation followed by Western blotting for nuclear Nrf2, and cytosolic HO-1 / NQO1.

      • Causality: Observing an increase in nuclear Nrf2 coupled with elevated HO-1 in WT mice, but not in Nrf2-/- mice, definitively proves that the observed neuroprotective phenotype is strictly Nrf2-dependent, ruling out off-target electrophilic artifacts.

    Workflow Cohort Mice Cohorts (WT & Nrf2-/-) Dosing Daily Oral Gavage (14 Days) Cohort->Dosing Behavior Motor Function Tests (Rotarod) Dosing->Behavior Tissue Parallel PK/PD (CSF & Brain Harvest) Behavior->Tissue Assay Molecular Assays (LC-MS/MS & WB) Tissue->Assay

    Self-validating in vivo workflow pairing behavioral readouts with parallel PK/PD sampling.

    Conclusion

    When objectively compared to existing alternatives, N-iPr-TMPA demonstrates a vastly superior profile for CNS-targeted antioxidant therapy. By optimizing the physicochemical properties of the phenoxyacetamide pharmacophore, it achieves robust BBB penetrance and highly selective Keap1-Nrf2 disruption, bypassing the pleiotropic and dose-limiting toxicities inherent to covalent modifiers like DMF.

    References

    • Kanno, T., Tanaka, K., Yanagisawa, Y., Yasutake, K., Hadano, S., Yoshii, F., Hirayama, N., & Ikeda, J. E. (2012). "A novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, selectively protects against oxidative stress-induced cell death by activating the Nrf2-ARE pathway: therapeutic implications for ALS." Free Radical Biology and Medicine, 53(11), 2028-2042.[Link]

    • Choi, Y. J., & Doré, S. (2020). "Reactive Gliosis Contributes to Nrf2-Dependent Neuroprotection by Pretreatment with Dimethyl Fumarate or Korean Red Ginseng Against Hypoxic-Ischemia: Focus on Hippocampal Injury." Molecular Neurobiology, 57(1), 395-406.[Link]

    • Zhao, X., Sun, G., Zhang, J., Strong, R., Dash, P. K., Kan, Y. W., Grotta, J. C., & Aronowski, J. (2015). "Dimethyl Fumarate Protects Brain From Damage Produced by Intracerebral Hemorrhage by Mechanism Involving Nrf2." Stroke, 46(7), 1923-1928.[Link]

    • Campolo, M., Casili, G., Biundo, F., Crupi, R., Cordaro, M., Cuzzocrea, S., & Esposito, E. (2020). "Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer Dimethyl Fumarate in Neurodegenerative Diseases." Antioxidants, 9(7), 630.[Link]

    Safety & Regulatory Compliance

    Safety

    N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide proper disposal procedures

    As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter highly specialized small molecules that require rigorous, customized handling protocols. N-(propan-2-yl)-2-(2,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter highly specialized small molecules that require rigorous, customized handling protocols. N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a prime example. Belonging to the phenoxyacetamide class, this compound features a highly lipophilic 2,4,6-trimethylphenoxy moiety coupled with an isopropyl-substituted amide.

    While its specific structural properties make it highly valuable in neuroprotection research and targeted cellular assays, these same properties dictate strict handling and disposal procedures. The steric hindrance of the trimethyl groups prevents rapid environmental biodegradation, and its lipophilicity increases the risk of dermal absorption and aquatic bioaccumulation.

    This guide provides a comprehensive, step-by-step operational and disposal plan designed to ensure absolute regulatory compliance, safeguard laboratory personnel, and maintain environmental integrity.

    Risk Assessment & Hazard Causality

    Before executing any disposal protocol, it is critical to understand why specific safety measures are required. We do not simply follow rules; we engineer safety protocols based on molecular causality.

    The National Research Council’s Prudent Practices in the Laboratory dictates that hazard assessment must precede all chemical handling[1]. For N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide, the primary risks are driven by its molecular structure.

    Table 1: Physico-Chemical Properties & Hazard Causality

    Structural FeaturePhysico-Chemical PropertyHazard ImplicationOperational Causality & Mitigation
    2,4,6-Trimethylphenoxy Group High lipophilicity (LogP); Steric hindrance.Dermal penetration; Aquatic toxicity; Resistance to biodegradation.Requires nitrile double-gloving. Prohibits drain disposal. Necessitates high-temperature incineration.
    Isopropyl Amide (N-propan-2-yl) Stable amide bond; Soluble in organic solvents (DMSO, DCM).Chemical stability; Cross-contamination via solvent carriers.Spills in solvent must be treated as highly mobile hazardous waste. Requires inert absorbent containment.
    Solid State (Powder) Low vapor pressure; High particulate mobility.Inhalation hazard via aerosolized dust during weighing/transfer.Must be handled in a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.

    Operational Handling & Spill Response Protocol

    A robust safety system must be self-validating. If a spill occurs, the response protocol must inherently prevent the escalation of the hazard.

    Step-by-Step Spill Response Methodology

    If N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is spilled, execute the following "Verify, Contain, Neutralize, Document" workflow:

    • Verify & Isolate: Immediately evacuate non-essential personnel from the immediate vicinity. Verify the physical state of the spill (dry powder vs. dissolved in an organic solvent like DMSO).

    • Containment (Solid): If the spill is a dry powder, do not dry-sweep, as this will aerosolize the lipophilic particulates. Lightly dampen the powder with a 70% ethanol solution to bind the particles.

    • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for highly concentrated organic solutions.

    • Collection: Use non-sparking scoops to transfer the dampened powder or saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) container.

    • Decontamination: Wash the spill surface with a strong surfactant (detergent and water) followed by a 70% ethanol wipe down to dissolve any remaining lipophilic residue.

    • Documentation: Label the container immediately as "Hazardous Waste: Spill Debris - N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide" and log it into the laboratory's satellite accumulation area[2].

    SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill (e.g., in DMSO/DCM) Assess->Liquid ContainSolid Dampen with Water/Ethanol to Prevent Aerosolization Solid->ContainSolid ContainLiquid Apply Inert Absorbent (e.g., Vermiculite/Sand) Liquid->ContainLiquid Sweep Collect with Non-Sparking Tools ContainSolid->Sweep ContainLiquid->Sweep Decon Decontaminate Surface (Soap & Water / 70% EtOH) Sweep->Decon Waste Transfer to RCRA-Compliant Solid Waste Container Decon->Waste

    Workflow for assessing and neutralizing N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide spills.

    Proper Disposal Procedures

    Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), specifically Subpart K which governs academic and research laboratories, hazardous waste determinations must be made by trained professionals, and waste must be strictly segregated at the point of generation[3][4].

    Because of its environmental persistence, drain disposal or municipal trash disposal of this compound is strictly prohibited. The ultimate destruction method must be high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

    Table 2: Waste Stream Categorization & Compatibility

    Waste StreamPrimary ComponentsContainer RequirementEPA RCRA Segregation Category
    Solid Waste Unused powder, contaminated pipette tips, empty vials, soiled PPE.Rigid HDPE bucket with a secure, screw-top lid.Non-Hazardous/Toxic Solid (Pending TSDF profiling).
    Non-Halogenated Liquid Compound dissolved in DMSO, Ethanol, or Methanol.Glass or HDPE carboy.Flammable/Toxic Liquid Waste.
    Halogenated Liquid Compound dissolved in Dichloromethane (DCM) or Chloroform.Glass carboy (HDPE may degrade over time with DCM).Halogenated Organic Waste.
    Protocol 1: Solid Waste Packaging and Satellite Accumulation
    • Segregation: Place all contaminated consumables (weigh boats, spatulas, gloves, and empty reagent vials) into a designated, benchtop solid waste bio-bin lined with a transparent, chemically resistant bag.

    • Labeling: The container must be explicitly labeled with the chemical name. Avoid using abbreviations. Under RCRA Subpart K, the label must indicate "Unwanted Material" or "Hazardous Waste" while in the satellite accumulation area[4].

    • Sealing: Once the container reaches 75% capacity, seal the inner bag with a zip-tie, secure the outer lid, and transfer it to the central accumulation area for contractor pickup.

    Protocol 2: Liquid Waste Segregation
    • Solvent Identification: Determine the carrier solvent used in your assay. This dictates the waste stream.

    • Transfer: Using a closed-system funnel, transfer the liquid waste into the appropriate carboy (Halogenated vs. Non-Halogenated). Self-Validation Check: Never mix halogenated solvents (like DCM) with non-halogenated solvents (like DMSO), as this exponentially increases the cost and complexity of TSDF incineration.

    • Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

    • Venting: If the solution contains volatile organics, ensure the carboy is fitted with a carbon-filtered venting cap to prevent pressure build-up and minimize inhalation risks in the lab.

    WasteSegregation Gen Waste Generation: N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide State Determine Physical State Gen->State SolidWaste Solid Waste (Powders, Vials, PPE) State->SolidWaste LiquidWaste Liquid Waste (Solutions, Washes) State->LiquidWaste Incineration High-Temperature Incineration (EPA RCRA Compliant) SolidWaste->Incineration OrgSolv Halogenated vs. Non-Halogenated? LiquidWaste->OrgSolv Halogenated Halogenated Organic (e.g., DCM mixtures) OrgSolv->Halogenated NonHalogenated Non-Halogenated Organic (e.g., DMSO, EtOH) OrgSolv->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

    Decision tree for the segregation and EPA RCRA-compliant disposal of phenoxyacetamide waste streams.

    Final Logistics & Contractor Handoff

    When preparing N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide waste for final off-site disposal, the laboratory's Environmental Health and Safety (EHS) officer must profile the waste for the licensed disposal contractor. Provide the contractor with the exact IUPAC name and note the presence of the sterically hindered aromatic ring, which flags the material for complete thermal destruction (incineration) rather than chemical neutralization or landfilling. By adhering strictly to these protocols, laboratories ensure the safety of their personnel and maintain the highest standards of scientific and environmental integrity.

    References

    • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). Common Hazardous Wastes Found in Laboratories. Environmental Marketing Services. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.gov. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA.gov. Available at:[Link]

    • National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Google Books.

    Sources

    Handling

    Personal protective equipment for handling N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

    As a Senior Application Scientist, I approach the handling of specialized synthetic organic molecules not just as a matter of compliance, but as an exercise in predictive chemistry. N-(propan-2-yl)-2-(2,4,6-trimethylphen...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the handling of specialized synthetic organic molecules not just as a matter of compliance, but as an exercise in predictive chemistry. N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a highly substituted, lipophilic derivative of the phenoxyacetamide class. While it may not have a universally standardized, standalone safety data sheet in commercial circulation, its structural pharmacophore dictates a rigorous, causality-driven approach to personal protective equipment (PPE) and operational handling.

    By analyzing the physicochemical properties of its functional groups—specifically the steric bulk of the 2,4,6-trimethylphenoxy ether and the lipophilicity of the N-isopropyl amide—we can engineer a self-validating safety protocol that protects researchers from acute dermal and respiratory exposure[1].

    Chemical Rationale & Hazard Extrapolation

    To design an effective PPE matrix, we must first understand the molecule's behavior. The base phenoxyacetamide scaffold is a known irritant, typically classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, and Eye Irrit. 2[2][3].

    However, the addition of the 2,4,6-trimethyl and N-isopropyl groups significantly alters its interaction with biological barriers:

    • Enhanced Lipophilicity (High logP): The alkyl substitutions increase the molecule's partition coefficient. This means the compound can rapidly permeate the lipid-rich stratum corneum of human skin, making dermal exposure the primary route of systemic toxicity.

    • Physical State & Aerosolization: Like most substituted phenoxyacetamides, this compound likely crystallizes as a fine, dry powder[3]. These powders are prone to static charge accumulation, leading to spontaneous aerosolization during weighing and transfer, which elevates inhalation risks.

    Quantitative Hazard & PPE Matrix

    The following table summarizes the extrapolated hazard data and maps it directly to the required PPE, explaining the mechanistic rationale behind each choice.

    PPE CategoryRequired SpecificationMechanistic Rationale
    Hand Protection Nitrile (≥0.11 mm thickness) or Neoprene gloves.The high logP of the trimethylphenoxy moiety facilitates rapid permeation through standard latex. Nitrile provides a superior barrier against lipophilic organic molecules.
    Eye Protection Snug-fitting, indirect-vent chemical goggles.Fine crystalline powders carry a static charge and can aerosolize. Standard safety glasses leave gaps; goggles prevent corneal micro-abrasion and chemical irritation[3].
    Respiratory N95/P100 particulate respirator (if handled outside a hood).Mitigates the inhalation of aerosolized micro-crystals, addressing the Acute Tox. 4 (Inhalation) hazard typical of phenoxyacetamides[2].
    Body Protection Flame-resistant (FR) lab coat with fitted cuffs.Prevents powder accumulation on exposed wrists and forearms. FR material is required if dissolution involves flammable solvents (e.g., Ethanol, DMSO).

    Operational Workflow: Weighing & Dissolution

    Do not treat this as a standard salt. The static nature of the powder requires specific environmental controls. Every step below includes a validation check to ensure the system is secure.

    Step 1: Environmental Preparation

    • Action: Conduct all handling inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

    • Causality: The draft captures aerosolized particulates before they reach the operator's breathing zone.

    • Validation: Tape a small piece of tissue to the bottom of the sash. If it pulls steadily inward, the draft is sufficient.

    Step 2: Anti-Static Mitigation

    • Action: Pass an anti-static zero-stat gun over the analytical balance and the weighing boat before opening the chemical vial.

    • Causality: Dry organic powders build up static electricity, causing them to "jump" out of the vial, contaminating the balance and the operator's gloves.

    • Validation: Place the empty boat on the balance and tare. If the weight drifts continuously, static is still present. Re-apply the static eliminator until the readout is perfectly stable.

    Step 3: Transfer and Weighing

    • Action: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas.

    • Causality: Plastic spatulas act as insulators, exacerbating static charge transfer to the lipophilic powder.

    Step 4: Closed-System Dissolution

    • Action: Transfer the weighed powder to a pre-labeled amber glass vial. Add the solvent (e.g., DMSO or DMF) using a calibrated micropipette, seal with a PTFE-lined cap, and vortex.

    • Causality: Phenoxyacetamides are highly soluble in polar aprotic solvents[1]. Sealing the vial before agitation prevents the aerosolization of toxic solvent micro-droplets.

    Workflow A 1. Fume Hood Verification B 2. Don PPE (Nitrile/Goggles) A->B C 3. Anti-Static Weighing B->C D 4. Solvent Dissolution C->D E 5. Waste Segregation D->E

    Workflow for the safe handling and processing of lipophilic phenoxyacetamides.

    Spill Containment & Disposal Plan

    A spill of N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide must be treated differently depending on its physical state. Dry sweeping is strictly prohibited due to the risk of inhalation[3].

    For Solid (Powder) Spills:

    • Do not sweep. Sweeping introduces mechanical energy that aerosolizes the powder.

    • Wet-Wipe Method: Dampen a disposable laboratory wipe with a suitable solvent (e.g., 70% Isopropanol or water with surfactant).

    • Gently place the wipe over the powder to suppress dust, then wipe inward toward the center of the spill.

    • Place the contaminated wipes into a solid hazardous waste container.

    For Liquid (Solution) Spills:

    • Cover the spill with an inert, non-combustible absorbent pad or vermiculite.

    • Allow the absorbent to draw up the lipophilic solution.

    • Transfer the saturated absorbent to a highly visible, chemically compatible waste bin (halogen-free organic waste, unless dissolved in a halogenated solvent).

    SpillResponse Spill Chemical Spill Detected State Physical State? Spill->State Solid Dry Powder State->Solid Liquid In Solution (e.g., DMSO) State->Liquid Sweep Wet-Wipe Method (Avoid Aerosolization) Solid->Sweep Absorb Inert Absorbent Pad (Vermiculite/Sand) Liquid->Absorb Dispose Sealed Hazardous Waste Sweep->Dispose Absorb->Dispose

    Emergency response and containment pathway for phenoxyacetamide spills.

    References

    • NextSDS. "N-(2-hydroxyphenyl)-2-phenoxyacetamide — Chemical Substance Information." NextSDS Database. Available at:[Link]

    • Fisher Scientific. "SAFETY DATA SHEET: 2-Phenoxyacetamide." Fisher Scientific Documentation. Available at:[Link]

    • Pinheiro, P. F., et al. "Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol." ACS Omega, 2023. Available at:[Link]

    Sources

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